Mass spectrometry (MS/MS) fragmentation pattern of 1,3-Dimethyl-1H-pyrazolo[4,3-b]pyridine
An in-depth structural elucidation of heterocyclic scaffolds is a critical bottleneck in modern drug discovery. As a Senior Application Scientist, I have designed this technical guide to provide a comprehensive, mechanis...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth structural elucidation of heterocyclic scaffolds is a critical bottleneck in modern drug discovery. As a Senior Application Scientist, I have designed this technical guide to provide a comprehensive, mechanistically grounded framework for interpreting the tandem mass spectrometry (MS/MS) fragmentation patterns of 1,3-Dimethyl-1H-pyrazolo[4,3-b]pyridine .
This privileged bicyclic scaffold is increasingly prominent in the development of phosphodiesterase 1 (PDE1) inhibitors [1] and sphingosine 1-phosphate receptor 2 (S1PR2) ligands [2]. Understanding its gas-phase dissociation causality is essential for metabolite identification, pharmacokinetic profiling, and off-target screening.
Physicochemical Profiling & Ionization Causality
Before analyzing fragmentation, we must establish the ionization behavior of the molecule. The 1,3-Dimethyl-1H-pyrazolo[4,3-b]pyridine core (Chemical Formula:
C8H9N3
) has an exact monoisotopic mass of 147.0796 Da .
During positive-ion Electrospray Ionization (ESI+), the molecule readily accepts a proton to form the precursor ion
[M+H]+
at m/z 148.0875 .
Causality of Protonation: The fused bicyclic system contains three nitrogen atoms. However, protonation predominantly occurs at the pyridine nitrogen (N4). The lone pairs on the pyrazole nitrogens (N1 and N2) are heavily involved in the aromatic
π
-system delocalization, making them less basic. The localized electron density on the pyridine nitrogen makes it the thermodynamically favored site for proton attachment, which subsequently directs the collision-induced dissociation (CID) pathways.
Core MS/MS Fragmentation Mechanisms
When subjected to Higher-energy Collisional Dissociation (HCD) or CID, the rigid pyrazolo[4,3-b]pyridine ring requires moderate to high normalized collision energies (NCE 25-40%) to induce bond cleavage. The fragmentation is driven by the need to expel stable neutral molecules, a process known as "walking the nitrogen around the ring" [3].
Pathway A: Pyrazole Ring Cleavage (Loss of Neutral Nitriles)
The most diagnostic feature of N-methylated pyrazolopyridines is the cleavage of the five-membered ring.
Loss of
CH3CN
(-41.0265 Da): The presence of the 3-methyl group adjacent to the pyrazole nitrogen facilitates the expulsion of acetonitrile. This ring-opening event yields a highly conjugated pyridine-based fragment at m/z 107.0610 .
Loss of HCN (-27.0109 Da): A competing pathway involves the contraction of the pyrazole ring and the expulsion of hydrogen cyanide, producing a radical cation or rearranged fragment at m/z 121.0766 [4].
Pathway B: Pyridine Ring Contraction
While the pyridine ring is highly stable, high-energy collisions can induce the loss of acetylene (
C2H2
, -26.0156 Da) from the unsubstituted carbons of the pyridine moiety, leading to a fragment at m/z 122.0719 . This is often a secondary fragmentation event following the initial pyrazole cleavage.
Caption: Diagnostic MS/MS fragmentation pathways of 1,3-Dimethyl-1H-pyrazolo[4,3-b]pyridine.
Quantitative Data Summary
The following table synthesizes the theoretical exact masses of the primary product ions. Maintaining mass accuracy within <5 ppm is critical for validating these structures in high-resolution mass spectrometry (HRMS) workflows.
To ensure absolute trustworthiness and reproducibility of the fragmentation data, the following step-by-step methodology must be employed. This protocol is designed to minimize in-source fragmentation while maximizing MS/MS spectral quality.
Step 1: Sample Preparation
Dissolve 1,3-Dimethyl-1H-pyrazolo[4,3-b]pyridine reference standard in 100% LC-MS grade Methanol to a stock concentration of 1 mg/mL.
Dilute the stock to a working concentration of 100 ng/mL using Initial Mobile Phase (95% Water / 5% Acetonitrile containing 0.1% Formic Acid). Causality: Formic acid ensures complete protonation of the pyridine nitrogen prior to droplet desolvation.
Step 2: UHPLC Separation
Column: C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: 5% B to 95% B over 5.0 minutes. Flow rate: 0.4 mL/min.
Step 3: Q-TOF Mass Spectrometry Acquisition
Source Parameters: Set ESI to positive mode. Capillary voltage: 3.5 kV. Desolvation temperature: 350°C.
MS1 Survey Scan: Scan range m/z 50–500.
Targeted MS/MS (PRM): Isolate the precursor m/z 148.0875 with a narrow quadrupole isolation window (1.3 Da).
Collision Energy Ramping: Apply a stepped HCD collision energy of 20, 30, and 40 eV. Causality: Stepped CE ensures the capture of both fragile intermediate ions (like the -HCN loss) and terminal rigid fragments (like the -CH3CN loss) in a single composite spectrum.
Caption: Self-validating LC-MS/MS experimental workflow for pyrazolopyridine characterization.
References
US10806718B2 - 1H-pyrazolo[4,3-b]pyridines as PDE1 inhibitors
Source: Google Patents
URL
Design and synthesis of pyrazolopyridine derivatives as sphingosine 1-phosphate receptor 2 ligands
Source: National Institutes of Health (NIH)
URL:[Link]
“Walking the nitrogen around the ring”: Chemical synthesis and spectroscopic characterization...
Source: Max Planck Society (MPG.PuRe)
URL:[Link]
Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives
Source: National Institutes of Health (NIH)
URL:[Link]
Exploratory
An In-Depth Technical Guide to the Safety and Toxicity Profile of 1,3-Dimethyl-1H-pyrazolo[4,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals Introduction 1,3-Dimethyl-1H-pyrazolo[4,3-b]pyridine belongs to the pyrazolopyridine class of heterocyclic compounds, which are of significant interest in m...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dimethyl-1H-pyrazolo[4,3-b]pyridine belongs to the pyrazolopyridine class of heterocyclic compounds, which are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities.[1] As with any novel chemical entity, a thorough understanding of its safety and toxicity profile is paramount for safe handling in a research setting and for evaluating its potential as a therapeutic agent. This technical guide provides a comprehensive overview of the presumed safety data and toxicological profile of 1,3-Dimethyl-1H-pyrazolo[4,3-b]pyridine, based on data from structurally related compounds.
Part 1: Inferred Safety Data Sheet (SDS)
This section outlines the likely hazards and safety precautions associated with 1,3-Dimethyl-1H-pyrazolo[4,3-b]pyridine, structured in accordance with the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. The information is primarily derived from the known hazards of 1H-pyrazolo[4,3-b]pyridine.
Identification
Chemical Name: 1,3-Dimethyl-1H-pyrazolo[4,3-b]pyridine
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6]
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
P330: Rinse mouth.
P332 + P313: If skin irritation occurs: Get medical advice/attention.
P337 + P313: If eye irritation persists: Get medical advice/attention.
P362: Take off contaminated clothing and wash before reuse.
Storage:
P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[6]
Disposal:
P501: Dispose of contents/container to an approved waste disposal plant.[6]
General Advice: Consult a physician. Show this safety data sheet to the doctor in attendance.
If Inhaled: If breathed in, move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[4]
In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[4]
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[5]
Fire-Fighting Measures
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]
Specific Hazards Arising from the Chemical: Carbon oxides, nitrogen oxides (NOx).
Special Protective Equipment for Firefighters: Wear self-contained breathing apparatus for firefighting if necessary.[5]
Accidental Release Measures
Personal Precautions, Protective Equipment, and Emergency Procedures: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas. Avoid breathing dust.[5]
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.
Methods and Materials for Containment and Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[4]
Handling and Storage
Precautions for Safe Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.
Conditions for Safe Storage, Including any Incompatibilities: Keep container tightly closed in a dry and well-ventilated place.
Exposure Controls/Personal Protection
Control Parameters: Occupational Exposure Limits have not been established for this compound.
Appropriate Engineering Controls: Handle in accordance with good industrial hygiene and safety practice. Wash hands before breaks and at the end of workday.
Personal Protective Equipment:
Eye/Face Protection: Safety glasses with side-shields conforming to EN166.
Skin Protection: Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands.
Body Protection: Complete suit protecting against chemicals. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.
Respiratory Protection: For nuisance exposures use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher level protection use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).
Part 2: Inferred Toxicity Profile
The toxicological properties of 1,3-Dimethyl-1H-pyrazolo[4,3-b]pyridine have not been extensively studied. The following profile is inferred from data on pyridine and general principles of toxicology for heterocyclic compounds.
Acute Toxicity
Oral: The parent compound, 1H-pyrazolo[4,3-b]pyridine, is classified as harmful if swallowed.[3] Pyridine has a reported oral LD50 in rats of 1580 mg/kg.[8] It is reasonable to assume that 1,3-Dimethyl-1H-pyrazolo[4,3-b]pyridine will exhibit similar or slightly modified acute oral toxicity.
Inhalation: Harmful if inhaled is a presumed hazard based on the parent compound.[4][5]
Dermal: Data for the parent compound is limited, but pyridine is known to be harmful in contact with skin.
Skin and Eye Irritation
Skin: Expected to be a skin irritant based on the classification of the parent compound.[4][5]
Eyes: Expected to cause serious eye irritation.[4][5]
Sensitization
No data is available for 1,3-Dimethyl-1H-pyrazolo[4,3-b]pyridine or its parent compound. Some nitrogen-containing heterocyclic compounds have the potential to be skin sensitizers.
Repeated Dose Toxicity
Studies on pyridine have shown that repeated oral exposure can lead to liver lesions in rodents. The primary target organs for pyridine toxicity appear to be the liver and nervous system. It is prudent to consider that chronic exposure to 1,3-Dimethyl-1H-pyrazolo[4,3-b]pyridine could potentially lead to similar target organ toxicity.
Genotoxicity and Carcinogenicity
Mutagenicity: No specific data is available for 1,3-Dimethyl-1H-pyrazolo[4,3-b]pyridine. While some studies on pyridine have shown a lack of genotoxic potential in certain assays, the evidence is not conclusive.[8]
Carcinogenicity: There is no data on the carcinogenic potential of 1,3-Dimethyl-1H-pyrazolo[4,3-b]pyridine. Pyridine is classified by IARC as Group 2B, possibly carcinogenic to humans, based on sufficient evidence in experimental animals.[9]
Reproductive and Developmental Toxicity
No data is available for 1,3-Dimethyl-1H-pyrazolo[4,3-b]pyridine or its parent compound. Studies on pyridine regarding reproductive and developmental toxicity are also lacking.[8]
Experimental Protocols: A General Approach to In Vitro Toxicity Assessment
For a novel compound like 1,3-Dimethyl-1H-pyrazolo[4,3-b]pyridine, a tiered approach to toxicity testing is recommended.
Workflow for Initial In Vitro Cytotoxicity Screening
Caption: A general workflow for in vitro cytotoxicity assessment.
Conclusion
While specific safety and toxicity data for 1,3-Dimethyl-1H-pyrazolo[4,3-b]pyridine are currently unavailable, by examining the profiles of its parent compound, 1H-pyrazolo[4,3-b]pyridine, and the well-characterized pyridine molecule, we can infer a number of potential hazards. It should be treated as a compound that is harmful if swallowed or inhaled, and capable of causing skin and serious eye irritation. Researchers and drug development professionals must handle this compound with appropriate personal protective equipment in a well-ventilated environment. Further experimental investigation is necessary to definitively establish its toxicological profile.
References
[Referenced Article on Pyrazolo[3,4-b]pyridine Deriv
[Referenced Article on Pyrazolo[3,4-b]pyridine Deriv
National Industrial Chemicals Notification and Assessment Scheme. (2015). Pyridine: Human health tier II assessment.
Echemi. (n.d.).
[Referenced Article on Pyrazole Deriv
[Referenced Article on Pyrazole Deriv
Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Pyridine.
PubChem. (n.d.). 1H-Pyrazolo(4,3-b)pyridine.
National Research Centre for the Working Environment. (n.d.). Pyridine.
Step-by-step synthesis protocol for 1,3-Dimethyl-1H-pyrazolo[4,3-b]pyridine
Application Note: De Novo Synthesis of 1,3-Dimethyl-1H-pyrazolo[4,3-b]pyridine Executive Summary The pyrazolo[4,3-b]pyridine bicyclic system is a privileged scaffold in modern medicinal chemistry, prominently featured in...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: De Novo Synthesis of 1,3-Dimethyl-1H-pyrazolo[4,3-b]pyridine
Executive Summary
The pyrazolo[4,3-b]pyridine bicyclic system is a privileged scaffold in modern medicinal chemistry, prominently featured in the development of phosphodiesterase 1 (PDE1) inhibitors for neurodegenerative disorders[1] and G-protein coupled receptor 52 (GPR52) modulators[2]. This application note details a robust, scalable, four-phase synthetic protocol for 1,3-Dimethyl-1H-pyrazolo[4,3-b]pyridine .
Rather than relying on low-yielding direct functionalization of pre-formed bicyclic systems, this protocol employs a highly efficient bottom-up ring annulation strategy. By constructing the pyridine ring onto a functionalized pyrazole core, we ensure strict regiocontrol and high overall yields.
Mechanistic Workflow & Strategy
The synthesis relies on the strategic use of an appropriately substituted pyrazole (ethyl 4-amino-1,3-dimethyl-1H-pyrazole-5-carboxylate) as the foundational building block. The core logic involves appending a three-carbon synthon via amidation, followed by an intramolecular base-catalyzed cyclization (Dieckmann-type condensation) to close the six-membered pyridine ring[1]. Subsequent functional group manipulations (chlorination and reductive dechlorination) yield the unsubstituted target[3].
Synthetic workflow for 1,3-Dimethyl-1H-pyrazolo[4,3-b]pyridine via ring annulation.
Quantitative Reagent Matrix
The following table summarizes the stoichiometric requirements for the critical ring-closing and functionalization steps, optimized for a 40 mmol scale based on established patent literature[1].
Expert Insight: The slow addition at 0 °C is critical to prevent the formation of diamides and manage the exothermic nature of the acyl substitution.
Completion: Allow the reaction to warm to room temperature (20 °C) and stir for 4 hours. Quench with saturated aqueous NaHCO₃, extract the organic layer, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield ethyl 4-(3-methoxy-3-oxopropanamido)-1,3-dimethyl-1H-pyrazole-5-carboxylate.
Objective: Form the bicyclic core via an intramolecular condensation.
Cyclization: To a solution of the crude intermediate from Phase 1 in absolute ethanol (200 mL), add solid Sodium Ethoxide (NaOEt, 5.45 g, 80 mmol)[1].
Reaction: Stir the mixture at 20 °C for 1 hour[1].
Expert Insight: The ethoxide anion deprotonates the highly acidic active methylene of the malonamide. The resulting enolate attacks the adjacent ethyl ester, closing the ring to form methyl 5,7-dihydroxy-1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine-6-carboxylate[1].
Decarboxylation: To achieve the unsubstituted diol, treat the crude carboxylate intermediate with 2M aqueous HCl and reflux for 4-6 hours. This induces saponification of the methyl ester followed by thermal decarboxylation.
Isolation: Cool the mixture, adjust the pH to ~5-6, and collect the precipitated 1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine-5,7-diol via vacuum filtration.
Phase 3: Chlorination of the Pyridine Ring
Objective: Convert the diol (which exists primarily in its pyridone tautomeric form) into a reactive dichloro intermediate.
Halogenation: Suspend the 1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine-5,7-diol in neat phosphoryl trichloride (POCl₃, 10 volumes)[3].
Reflux: Heat the mixture to reflux (approx. 105 °C) for 12 hours.
Expert Insight: POCl₃ acts as both the solvent and the chlorinating agent. The reaction proceeds via the formation of a phosphorodichloridate intermediate, which is subsequently displaced by chloride ions.
Quenching: Carefully concentrate the mixture under reduced pressure to remove excess POCl₃. Slowly pour the residue into crushed ice to hydrolyze residual phosphorus species.
Extraction: Neutralize carefully with aqueous ammonia and extract with ethyl acetate. Purify via silica gel chromatography to isolate 5,7-dichloro-1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine .
Phase 4: Reductive Dechlorination
Objective: Selectively remove the chlorine atoms to yield the final target.
Hydrogenation Setup: Dissolve the dichloro intermediate in methanol (100 mL). Add triethylamine (2.5 eq) to act as an acid scavenger for the HCl generated during the reaction.
Catalyst Addition: Carefully add 10% Pd/C (10 mol%) under a stream of nitrogen.
Reduction: Evacuate the flask and backfill with Hydrogen gas (H₂) using a balloon. Stir vigorously at room temperature for 16 hours.
Expert Insight: The presence of TEA prevents the poisoning of the palladium catalyst by neutralizing the generated hydrochloric acid.
Final Isolation: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate and purify via flash column chromatography to afford pure 1,3-Dimethyl-1H-pyrazolo[4,3-b]pyridine .
References
US10806718B2 - 1H-pyrazolo[4,3-b]pyridines as PDE1 inhibitors. Google Patents.
WO2024091541A1 - Compounds and compositions as gpr52 modulators. Google Patents.
THE MAIN LA MILLORA LA MAMA WA MATATAN - Synthesis Intermediates. Googleapis.
Functionalization of 1,3-Dimethyl-1H-pyrazolo[4,3-b]pyridine via palladium cross-coupling
Application Note: Late-Stage Functionalization of 1,3-Dimethyl-1H-pyrazolo[4,3-b]pyridine via Palladium-Catalyzed Cross-Coupling Introduction & Strategic Significance The 1H-pyrazolo[4,3-b]pyridine scaffold is a privileg...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Late-Stage Functionalization of 1,3-Dimethyl-1H-pyrazolo[4,3-b]pyridine via Palladium-Catalyzed Cross-Coupling
Introduction & Strategic Significance
The 1H-pyrazolo[4,3-b]pyridine scaffold is a privileged, electron-deficient bicyclic system widely utilized in modern drug discovery. Specifically, the 1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine derivative serves as a critical core in the development of highly selective Phosphodiesterase 1 (PDE1) inhibitors for neurodegenerative and psychiatric disorders[1],[2], as well as GPR52 modulators[3].
Because the pyridine ring within this fused system is highly π-deficient, direct electrophilic aromatic substitution is often low-yielding or poorly regioselective[4]. Consequently, modern synthetic routes rely on the pre-installation of a halogen—such as in 6-bromo-1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine[3],[5]—followed by palladium-catalyzed cross-coupling to achieve late-stage diversification[6]. This guide provides a self-validating, mechanistically grounded protocol for the Suzuki-Miyaura functionalization of this critical scaffold.
Mechanistic Causality: The Catalytic Cycle
To successfully functionalize the C-6 position of the pyrazolo[4,3-b]pyridine core, one must carefully manage the oxidative addition and transmetalation steps. The electron-withdrawing nature of the fused pyridine ring actually accelerates the initial oxidative addition of the Pd(0) catalyst into the C–Br bond. However, this same electronic property can make the subsequent transmetalation step sluggish if the boronic acid is not properly activated by a base.
The addition of an aqueous base (e.g., K₂CO₃ in H₂O) is not arbitrary; it is a causal requirement. The base coordinates with the arylboronic acid to form an electron-rich boronate complex, which readily transfers its aryl group to the electrophilic Pd(II) center.
Caption: Pd-catalyzed cross-coupling workflow for pyrazolo[4,3-b]pyridine functionalization.
Quantitative Data: Reaction Optimization
Selecting the correct catalyst and solvent system is paramount. The table below summarizes the quantitative optimization landscape for coupling 6-bromo-1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine with standard arylboronic acids[1],[3].
Table 1: Optimization of Palladium-Catalyzed Cross-Coupling Conditions
Entry
Precatalyst (5 mol%)
Base (2.0 equiv)
Solvent System
Temp (°C)
Yield (%)
Mechanistic Causality & Observations
1
Pd(PPh₃)₄
Na₂CO₃
Toluene/EtOH/H₂O
90
45
Sluggish reductive elimination; Pd black precipitation observed due to catalyst decomposition.
2
Pd(dppf)Cl₂
K₂CO₃
1,4-Dioxane/H₂O (4:1)
90
82
Optimal bite angle (99°) of dppf accelerates reductive elimination[1].
3
XPhos-Pd-G2
K₃PO₄
1,4-Dioxane/H₂O (4:1)
100
88
Bulky, electron-rich ligand prevents catalyst deactivation for sterically hindered substrates[3].
4
Pd(dppf)Cl₂
K₂CO₃
DMF (Anhydrous)
90
30
Lack of water severely hinders the formation of the reactive boronate complex, stalling transmetalation.
Solid Reagent Assembly: In a flame-dried Schlenk flask equipped with a magnetic stir bar, charge 6-bromo-1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine (1.0 mmol), the arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).
Causality: Adding solids before the solvent minimizes the risk of exposing the activated catalyst to dissolved oxygen during the initial mixing phase.
Solvent Addition & Deoxygenation: Add 5.0 mL of the 1,4-Dioxane/H₂O mixture. Sparge the heterogeneous mixture with Argon gas for a minimum of 15 minutes.
Causality: Dissolved O₂ rapidly oxidizes the electron-rich Pd(0) active species into an inactive Pd(II)-peroxo complex. Thorough degassing is the single most critical step to prevent reaction stalling.
Catalyst Introduction: Briefly remove the Argon line, quickly add Pd(dppf)Cl₂ (0.05 mmol), and immediately re-seal the flask under a positive pressure of Argon.
Causality: Pd(dppf)Cl₂ is an air-stable Pd(II) precatalyst. It is reduced in situ to the active Pd(0) species. The dppf ligand enforces a wide bite angle that forces the intermediate aryl groups closer together, drastically lowering the activation energy for reductive elimination.
Thermal Activation: Heat the sealed reaction mixture in a pre-equilibrated oil bath at 90 °C for 4–8 hours.
Self-Validating QC (Reaction Monitoring): Monitor the reaction via LC-MS.
Validation Check: The starting material (C₈H₈BrN₃) exhibits a distinct 1:1 isotopic doublet at m/z 226 and 228[M+H]⁺ due to the ⁷⁹Br and ⁸¹Br isotopes[5]. The complete disappearance of this doublet and the emergence of a single product mass peak confirms complete conversion. Furthermore, if the reaction mixture turns from a clear red/orange to a murky black (Pd black) while starting material remains, the catalyst has died and must be re-spiked.
Workup & Purification: Cool the mixture to room temperature, dilute with Ethyl Acetate (15 mL), and wash with brine (2 × 10 mL). Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Application in Drug Discovery: PDE1 Inhibition
Functionalization of the pyrazolo[4,3-b]pyridine core is not merely an academic exercise; it directly dictates the pharmacological profile of the resulting drug candidate. C-6 and C-7 functionalized derivatives act as potent competitive inhibitors of the PDE1 enzyme[1],[7]. By inhibiting PDE1, these compounds prevent the degradation of cyclic nucleotides (cAMP/cGMP), leading to enhanced intracellular signaling cascades that promote neuroprotection.
Caption: Mechanism of action for pyrazolo[4,3-b]pyridine-derived PDE1 inhibitors.
References
US10806718B2 - 1H-pyrazolo[4,3-b]pyridines as PDE1 inhibitors
Source: Google Patents
URL
US11535611B2 - Pyrazolo[3,4-B]pyridines and imidazo[1,5-B]pyridazines as PDE1 inhibitors
Source: Google Patents
URL
WO2024091541A1 - Compounds and compositions as GPR52 modulators
Source: Google Patents
URL
Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics
Source: MDPI
URL:[Link]
Functionalization of indazoles and azaindazoles via Palladium-catalyzed Cross-Coupling
Source: ResearchGate / Tetrahedron
URL:[Link]
Application Notes and Protocols for the In Vitro Biological Evaluation of 1,3-Dimethyl-1H-pyrazolo[4,3-b]pyridine Derivatives
This technical guide provides a comprehensive framework for the in vitro biological evaluation of 1,3-Dimethyl-1H-pyrazolo[4,3-b]pyridine derivatives. The protocols and methodologies detailed herein are curated for resea...
Author: BenchChem Technical Support Team. Date: April 2026
This technical guide provides a comprehensive framework for the in vitro biological evaluation of 1,3-Dimethyl-1H-pyrazolo[4,3-b]pyridine derivatives. The protocols and methodologies detailed herein are curated for researchers, scientists, and drug development professionals engaged in the characterization of this novel chemical scaffold. Drawing upon established principles of drug discovery and the known biological activities of the broader pyrazolopyridine class of compounds, this document offers a strategic approach to elucidating the therapeutic potential of these specific derivatives.
The pyrazolopyridine core is a recognized "privileged scaffold" in medicinal chemistry, frequently associated with kinase inhibitory activity.[1][2] Derivatives have been explored for a multitude of therapeutic applications, most notably in oncology and for the treatment of inflammatory diseases.[3][4] This guide, therefore, focuses on a logical progression of in vitro assays designed to first assess general cytotoxicity, followed by more specific investigations into potential anti-cancer and anti-inflammatory mechanisms of action.
Part 1: Foundational Analysis - Cytotoxicity and Antiproliferative Effects
A primary and essential step in the evaluation of any new chemical entity is to determine its effect on cell viability and proliferation. This initial screening provides a broad understanding of the compound's potency and establishes a therapeutic window for subsequent, more targeted assays. The MTT assay is a robust, colorimetric method for assessing metabolic activity, which serves as an indicator of cell viability.[5][6]
Workflow for Initial Cytotoxicity Screening
The following diagram illustrates a typical workflow for the initial assessment of a compound's cytotoxic or antiproliferative activity.
Caption: Workflow for assessing the in vitro cytotoxicity of pyrazole compounds.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol details the steps for determining the half-maximal inhibitory concentration (IC50) of the test compounds against various cancer cell lines.
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer)
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
Phosphate-Buffered Saline (PBS)
Dimethyl sulfoxide (DMSO)
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
96-well tissue culture plates
Microplate reader
Procedure:
Cell Seeding:
Culture the selected cancer cell lines in their appropriate complete growth medium.
Harvest the cells and perform a cell count.
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.[7]
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[8]
Compound Treatment:
Prepare stock solutions of the test compounds in DMSO.
Perform serial dilutions of the compounds in the complete growth medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.[7]
Remove the old medium from the wells and add 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like doxorubicin).[8]
After the incubation period, add 20 µL of the MTT reagent to each well and incubate for another 4 hours.[7]
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]
Measure the absorbance at 570 nm using a microplate reader.[7]
Data Analysis:
Calculate the percentage of cell viability relative to the vehicle control.
Plot the percentage of viability versus the compound concentration and determine the IC50 value using non-linear regression analysis.[8]
Part 2: Mechanistic Elucidation - Kinase Inhibition Assays
Given that pyrazolopyridine derivatives are frequently identified as kinase inhibitors, a logical next step is to screen the compounds against a panel of relevant kinases.[9][10] The choice of kinases to screen against can be guided by the results of the cytotoxicity assays (e.g., if the compounds are potent against a cell line known to be driven by a particular kinase) or by computational docking studies.
Workflow for In Vitro Kinase Inhibition Assay
The following diagram outlines a generalized workflow for assessing the inhibitory activity of the compounds against a specific kinase.
Caption: Generalized workflow for an in vitro kinase inhibition assay.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)
This protocol describes a common method for measuring kinase activity by quantifying the amount of ATP remaining in solution after the kinase reaction.[11]
Prepare serial dilutions of the test compounds and the positive control inhibitor in the assay buffer.
Prepare the kinase, substrate, and ATP solutions in the assay buffer at the recommended concentrations.
Kinase Reaction:
In the wells of a white microplate, add the test compound or control.
Add the kinase and substrate mixture to all wells.
Initiate the kinase reaction by adding the ATP solution. The final reaction volume is typically 10-25 µL.
Incubate the plate at 30°C for the recommended time (e.g., 60 minutes).
Signal Detection:
Equilibrate the luminescent kinase assay reagent to room temperature.
Add a volume of the reagent equal to the reaction volume in each well.
Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
Measure the luminescence using a plate-reading luminometer.
Data Analysis:
The luminescent signal is inversely proportional to the amount of kinase activity.
Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control.
Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.
Part 3: Evaluation of Anti-inflammatory Potential
The pyrazolopyrimidine scaffold has also been associated with anti-inflammatory properties.[3] A common in vitro model to assess anti-inflammatory activity involves the use of macrophages, such as the RAW 264.7 cell line, stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.[12] The inhibitory effect of the test compounds on the production of key inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) is then quantified.
Workflow for Assessing In Vitro Anti-inflammatory Activity
The following diagram illustrates the workflow for evaluating the anti-inflammatory effects of the compounds in an LPS-stimulated macrophage model.
Caption: Workflow for evaluating in vitro anti-inflammatory activity.
Protocol 3: Measurement of Nitric Oxide Production (Griess Assay)
This protocol is for the quantification of nitrite, a stable metabolite of NO, in cell culture supernatants.[12]
Calculate the concentration of TNF-α and IL-6 in the samples and determine the percentage of inhibition.
Data Presentation
Quantitative data from these assays should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: In Vitro Cytotoxicity of 1,3-Dimethyl-1H-pyrazolo[4,3-b]pyridine Derivatives
Compound ID
Cell Line
IC50 (µM) ± SD
Derivative 1
MCF-7
Value
Derivative 1
A549
Value
Derivative 1
HepG2
Value
Derivative 2
MCF-7
Value
Derivative 2
A549
Value
Derivative 2
HepG2
Value
Doxorubicin
MCF-7
Value
Doxorubicin
A549
Value
Doxorubicin
HepG2
Value
Table 2: In Vitro Kinase Inhibitory Activity
Compound ID
Target Kinase
IC50 (nM) ± SD
Derivative 1
Kinase A
Value
Derivative 1
Kinase B
Value
Derivative 2
Kinase A
Value
Derivative 2
Kinase B
Value
Staurosporine
Kinase A
Value
Staurosporine
Kinase B
Value
Table 3: Anti-inflammatory Effects on LPS-Stimulated RAW 264.7 Cells
Compound ID
Concentration (µM)
NO Inhibition (%) ± SD
TNF-α Inhibition (%) ± SD
IL-6 Inhibition (%) ± SD
Derivative 1
1
Value
Value
Value
Derivative 1
10
Value
Value
Value
Derivative 1
50
Value
Value
Value
Dexamethasone
10
Value
Value
Value
References
Allijn, I., et al. (2016). TNF-α, IL-6 and IL-8 ELISA. Bio-protocol, 6(15). Available at: [Link]
Al-Shammari, A. M. (2023). MTT Assay protocol. protocols.io. Available at: [Link]
Li, S., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1624-1640. Available at: [Link]
Tomer, K., & Gabizon, R. (2013). Anticancer metal complexes: synthesis and cytotoxicity evaluation by the MTT assay. Journal of visualized experiments : JoVE, (81), e50932. Available at: [Link]
National Cancer Institute. (2020). Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. NCI CPTAC Assay Portal. Available at: [Link]
Seliem, I. A., et al. (2021). Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. Rasayan Journal of Chemistry, 14(2), 1035-1041. Available at: [Link]
El-Gohary, N. S., & Shaaban, M. I. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies. Molecules, 26(13), 3923. Available at: [Link]
Paz, M., et al. (2016). Measurement of NF-κB activation in TLR-activated macrophages. Methods in molecular biology, 1390, 235-245. Available at: [Link]
Valarmathi, A., et al. (2015). In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF-7 cell lines study of Marine Yeast. Journal of Applied Pharmaceutical Science, 5(3), 071-076. Available at: [Link]
Peiris, D., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Asian Journal of Research in Biochemistry. Available at: [Link]
Gambacurta, A., et al. (2020). In Vitro Cell-Based MTT and Crystal Violet Assays for Drug Toxicity Screening. Methods in Molecular Biology, 2187, 123-132. Available at: [Link]
Okoro, G., & Dibua, U. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. International Journal of Pharmaceutical Sciences, 2(2), 755. Available at: [Link]
Hynes, J., et al. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. ASSAY and Drug Development Technologies, 10(5), 463-473. Available at: [Link]
Peiris, D., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate. Available at: [Link]
Al-Suwaidan, I. A., et al. (2021). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. Future Medicinal Chemistry, 13(21), 1895-1917. Available at: [Link]
Kumbhani, R., & Chikhalia, K. (2014). Review on Synthesis and Biological Activity of Pyrazolo[3,4-b]pyridine. ChemInform, 45(22). Available at: [Link]
Wang, Y., et al. (2020). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 11(8), 923-931. Available at: [Link]
El-Sayed, M. A. A., et al. (2023). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition. RSC Advances, 13(20), 13357-13375. Available at: [Link]
Elguero, J., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. Available at: [Link]
Preparation of 1,3-Dimethyl-1H-pyrazolo[4,3-b]pyridine Transition Metal Complexes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview and detailed protocols for the synthesis of the versatile N-heterocyclic ligand, 1,3-Dimethyl-1H-pyrazolo[4,3-b...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and detailed protocols for the synthesis of the versatile N-heterocyclic ligand, 1,3-Dimethyl-1H-pyrazolo[4,3-b]pyridine, and its subsequent use in the preparation of transition metal complexes. The unique electronic and steric properties of this pyrazolopyridine scaffold make it a ligand of significant interest for applications in catalysis, materials science, and medicinal chemistry. This document is intended to serve as a practical resource, offering not just procedural steps, but also the underlying scientific rationale to empower researchers in their experimental design.
Introduction: The Significance of Pyrazolo[4,3-b]pyridines in Coordination Chemistry
Pyrazolo[4,3-b]pyridines are a class of bicyclic heteroaromatic compounds that have garnered considerable attention due to their diverse biological activities.[1] Their structural resemblance to purine bases makes them valuable pharmacophores in drug discovery. In the realm of coordination chemistry, the pyrazolopyridine framework offers a unique combination of a π-rich pyrazole ring and a π-deficient pyridine ring. This electronic arrangement, coupled with the presence of multiple nitrogen atoms, allows for versatile coordination to transition metals, acting as bidentate ligands. The substituents on the pyrazolopyridine core, in this case, the two methyl groups, play a crucial role in modulating the steric and electronic properties of the resulting metal complexes, thereby influencing their reactivity and catalytic activity.[2]
PART 1: Synthesis of the Ligand: 1,3-Dimethyl-1H-pyrazolo[4,3-b]pyridine
A robust and efficient synthesis of the pyrazolo[4,3-b]pyridine scaffold is paramount for its utilization in coordination chemistry. While several methods exist for the construction of the pyrazolopyridine core, a common and effective strategy involves the condensation of a substituted aminopyrazole with a β-dicarbonyl compound.[3] The following protocol outlines a plausible and detailed synthetic route for 1,3-Dimethyl-1H-pyrazolo[4,3-b]pyridine.
Protocol 1: Synthesis of 1,3-Dimethyl-1H-pyrazolo[4,3-b]pyridine
This protocol is adapted from established procedures for the synthesis of substituted pyrazolo[3,4-b]pyridines and pyrazolo[4,3-b]pyridines.[1][4] It involves a two-step process starting from the readily available 3-amino-4-methylpyrazole.
Step 1: Synthesis of the Intermediate Enaminone
The first step involves the reaction of 3-amino-4-methylpyrazole with acetylacetone to form an intermediate enaminone.
Materials:
3-amino-4-methylpyrazole
Acetylacetone (2,4-pentanedione)
p-Toluenesulfonic acid (PTSA) or another suitable acid catalyst
Toluene
Anhydrous magnesium sulfate or sodium sulfate
Hexane
Ethyl acetate
Equipment:
Round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser
Magnetic stirrer with heating mantle
Standard laboratory glassware
Rotary evaporator
Silica gel for column chromatography
Procedure:
To a round-bottom flask, add 3-amino-4-methylpyrazole (1.0 eq), toluene (sufficient to suspend the reactants), and a catalytic amount of p-toluenesulfonic acid (approx. 0.05 eq).
Add acetylacetone (1.1 eq) to the mixture.
Fit the flask with a Dean-Stark apparatus and a reflux condenser.
Heat the reaction mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap (typically 4-6 hours).
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).
Once the reaction is complete, cool the mixture to room temperature.
Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude enaminone.
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexane) to yield the pure intermediate enaminone.
Step 2: Cyclization to 1,3-Dimethyl-1H-pyrazolo[4,3-b]pyridine
The second step involves the intramolecular cyclization of the enaminone to form the desired pyrazolopyridine ring system. This is typically achieved under acidic conditions.
Materials:
Intermediate enaminone from Step 1
Polyphosphoric acid (PPA) or a mixture of sulfuric acid and acetic acid
Ice
Saturated sodium bicarbonate solution
Dichloromethane or ethyl acetate
Equipment:
Round-bottom flask
Magnetic stirrer with heating mantle
Standard laboratory glassware
Rotary evaporator
Procedure:
In a round-bottom flask, carefully add polyphosphoric acid.
Heat the PPA to approximately 80-100 °C with stirring.
Slowly add the enaminone intermediate from Step 1 to the hot PPA.
Continue heating and stirring the mixture for 2-4 hours. Monitor the reaction by TLC.
After the reaction is complete, cool the mixture to room temperature.
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x volumes).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography to obtain pure 1,3-Dimethyl-1H-pyrazolo[4,3-b]pyridine.
Characterization of 1,3-Dimethyl-1H-pyrazolo[4,3-b]pyridine
The structure of the synthesized ligand should be confirmed by standard analytical techniques.
¹H NMR: Expected signals would include singlets for the two methyl groups and aromatic protons on the pyridine and pyrazole rings. Based on similar structures, the chemical shifts for the methyl groups would likely be in the range of 2.5-3.0 ppm, and the aromatic protons between 7.0 and 8.5 ppm.[1][5]
¹³C NMR: Expected signals for the methyl carbons and the aromatic carbons of the bicyclic system.[1][5]
Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of the product should be observed.
Infrared (IR) Spectroscopy: Characteristic peaks for C-H and C=N stretching vibrations are expected.
PART 2: Preparation of Transition Metal Complexes
1,3-Dimethyl-1H-pyrazolo[4,3-b]pyridine can act as a versatile ligand for a range of transition metals. The following protocols detail the synthesis of representative Ruthenium(II) and Palladium(II) complexes, which are of significant interest in catalysis and medicinal chemistry.
Protocol 2: Synthesis of a Dichloro(1,3-Dimethyl-1H-pyrazolo[4,3-b]pyridine) Ruthenium(II) Dimer Complex
This protocol is based on established methods for the synthesis of Ruthenium(II) arene and N-heterocyclic carbene complexes.[6][7]
Causality Behind Experimental Choices:
Ruthenium Precursor: [RuCl₂(p-cymene)]₂ is a commonly used and commercially available starting material for the synthesis of Ru(II) complexes. The p-cymene ligand is labile and can be readily displaced by other ligands.
Solvent: Dichloromethane is a good solvent for both the ruthenium precursor and the pyrazolopyridine ligand, and it is relatively inert under the reaction conditions.
Inert Atmosphere: The use of an inert atmosphere (e.g., argon or nitrogen) is crucial to prevent the oxidation of the Ru(II) center.
Schlenk flask or a round-bottom flask equipped with a reflux condenser and an inert gas inlet
Magnetic stirrer with heating mantle
Inert atmosphere setup (e.g., Schlenk line)
Cannula or syringe for transferring anhydrous solvents
Sintered glass funnel for filtration
Procedure:
In a Schlenk flask under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ (1.0 eq) in anhydrous dichloromethane.
In a separate flask, dissolve 1,3-Dimethyl-1H-pyrazolo[4,3-b]pyridine (2.2 eq) in anhydrous dichloromethane.
Transfer the ligand solution to the ruthenium precursor solution via cannula or syringe at room temperature with stirring.
Heat the reaction mixture to reflux for 4-6 hours. The color of the solution is expected to change, indicating complex formation.
Monitor the reaction by TLC.
After the reaction is complete, cool the mixture to room temperature.
Concentrate the solution under reduced pressure.
Precipitate the product by adding anhydrous diethyl ether or hexane.
Collect the solid product by filtration under an inert atmosphere, wash with diethyl ether or hexane, and dry under vacuum.
Characterization of the Ruthenium Complex
¹H NMR: The signals for the pyrazolopyridine ligand will be shifted upon coordination to the ruthenium center. New signals corresponding to any remaining ancillary ligands (if any) will also be present.
³¹P NMR (if applicable): If phosphine ligands are used as co-ligands, their signals will provide information about their coordination environment.
Mass Spectrometry (ESI-MS): This will confirm the mass of the cationic complex.
Elemental Analysis: To determine the elemental composition of the complex.
Protocol 3: Synthesis of a Dichloro-bis(1,3-Dimethyl-1H-pyrazolo[4,3-b]pyridine) Palladium(II) Complex
This protocol is adapted from general procedures for the synthesis of Palladium(II) complexes with N-donor ligands.[8][9]
Causality Behind Experimental Choices:
Palladium Precursor: Palladium(II) acetate is a common and versatile precursor for Pd(II) catalysis and complex synthesis. It is readily soluble in many organic solvents.[8] Alternatively, (CH₃CN)₂PdCl₂ can be used for a more direct ligand exchange reaction.
Solvent: Acetonitrile is a good coordinating solvent that can facilitate the initial dissolution of the palladium salt and can be displaced by the pyrazolopyridine ligand.
Ligand-to-Metal Ratio: A 2:1 ligand-to-metal ratio is used to favor the formation of the bis-ligated complex.
Palladium(II) acetate (Pd(OAc)₂) or bis(acetonitrile)palladium(II) chloride ((CH₃CN)₂PdCl₂)
Anhydrous acetonitrile or dichloromethane
Anhydrous diethyl ether or pentane
Equipment:
Schlenk flask or round-bottom flask
Magnetic stirrer
Standard laboratory glassware
Rotary evaporator
Sintered glass funnel
Procedure:
In a Schlenk flask, dissolve palladium(II) acetate (1.0 eq) in anhydrous acetonitrile or dichloromethane.
In a separate flask, dissolve 1,3-Dimethyl-1H-pyrazolo[4,3-b]pyridine (2.1 eq) in the same anhydrous solvent.
Add the ligand solution to the palladium salt solution at room temperature with stirring.
Stir the reaction mixture at room temperature for 12-24 hours. The formation of a precipitate may be observed.
Monitor the reaction by TLC.
If no precipitate forms, concentrate the solution under reduced pressure.
Add anhydrous diethyl ether or pentane to precipitate the product.
Collect the solid product by filtration, wash with diethyl ether or pentane, and dry under vacuum.
Characterization of the Palladium Complex
¹H NMR: Significant downfield shifts of the ligand's proton signals upon coordination to the palladium center are expected.
¹³C NMR: Shifts in the carbon signals of the ligand upon coordination.
Mass Spectrometry (ESI-MS or MALDI-TOF): To confirm the molecular weight of the complex.
Elemental Analysis: To verify the elemental composition.
X-ray Crystallography: Single crystals can be grown (e.g., by slow evaporation or vapor diffusion) to unambiguously determine the solid-state structure of the complex.
Data Presentation
Table 1: Summary of Expected ¹H NMR Chemical Shifts (ppm) in CDCl₃
Compound
Methyl Protons (N-CH₃)
Methyl Protons (C-CH₃)
Aromatic Protons
1,3-Dimethyl-1H-pyrazolo[4,3-b]pyridine (Ligand)
~3.8 - 4.2
~2.5 - 2.8
~7.0 - 8.5
Ruthenium(II) Complex (Predicted)
~4.0 - 4.5
~2.7 - 3.0
~7.2 - 9.0
Palladium(II) Complex (Predicted)
~4.1 - 4.6
~2.8 - 3.1
~7.3 - 9.2
Note: These are predicted values based on analogous structures and may vary.
Visualization of Experimental Workflows
Conclusion and Future Outlook
The protocols detailed in this guide provide a solid foundation for the synthesis and exploration of transition metal complexes featuring the 1,3-Dimethyl-1H-pyrazolo[4,3-b]pyridine ligand. The versatility of this ligand system opens up numerous avenues for further research. Future work could involve the synthesis of a wider range of complexes with different transition metals (e.g., iridium, rhodium, copper) and the investigation of their catalytic activities in various organic transformations, such as cross-coupling reactions, hydrogenations, and C-H functionalizations. Furthermore, the biological evaluation of these novel complexes as potential therapeutic agents, particularly as kinase inhibitors or anticancer drugs, represents a promising area of investigation. The modular nature of the ligand synthesis also allows for the facile introduction of different substituents on the pyrazolopyridine core, enabling the fine-tuning of the electronic and steric properties of the resulting metal complexes for specific applications.
References
Bhuiyan, A. A., Kudo, S., & Bartlett, J. (2010). Synthesis and Characterization of Ruthenium Complexes Containing Chlorophenanthroline and Bipyridine. Journal of the Arkansas Academy of Science, 64, 33-38.
Dalton Transactions. (n.d.). Ruthenium(ii)
DORAS. (n.d.). The Synthesis and Characterisation of Novel Ruthenium (II) Polypyridyl Complexes for use in Cellular Imaging. DCU Research Repository.
Google Patents. (n.d.).
Google Patents. (n.d.). Synthetic method of 1, 3-dimethyl-1H-pyrazole-4-carboxylic acid.
Heraeus Precious Metals. (n.d.).
MDPI. (2023, January 16). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles.
Mulhern, D. (n.d.). Synthesis and Characterisation of Ruthenium(II) Tris(heteroleptic) Complexes containing a Triazole Ligand.
National Center for Biotechnology Information. (2022, March 30).
National Center for Biotechnology Information. (2013, December 5). Synthesis, Characterization, DNA Interaction, Antioxidant and Anticancer Activity Studies of ruthenium(II) Polypyridyl Complexes. PubMed.
ORBi. (n.d.).
Organic & Biomolecular Chemistry. (n.d.). Ruthenium(ii) complexes with N-heterocyclic carbene–phosphine ligands for the N-alkylation of amines with alcohols. RSC Publishing.
Semantic Scholar. (n.d.). S1 Supporting Information Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: Design,.
RSC Publishing. (n.d.). Ru(ii)
Synthesis. (2010). N-Heterocyclic Carbene-Ruthenium Complexes for the Racemization of Chiral Alcohols. J. Org. Chem., 75, 2039-2043.
UNIUD. (2025, March 21). Development of ruthenium(II) bis(N-Heterocyclic Carbene)
ACS Publications. (2020, March 19). Synthesis, Characterization, Cytotoxic Activity, and Metabolic Studies of Ruthenium(II) Polypyridyl Complexes Containing Flavonoid Ligands. Inorganic Chemistry.
ACS Publications. (2021, January 15). Palladium-Catalyzed C–N Coupling of Pyrazole Amides with Triazolo- and Imidazopyridine Bromides in Ethanol. Organic Process Research & Development.
Arkivoc. (n.d.).
Beilstein Journals. (2024, December 13).
Benchchem. (n.d.).
DAU. (2022, March 30).
Chemical Review and Letters. (n.d.). Recent advances in the synthesis of pyrazolo[1,2-b]phthalazines.
ACS Publications. (2016, February 25). Pyrazole and Pyrazolate as Ligands in the Synthesis and Stabilization of New Palladium(II) and (III) Compounds. Inorganic Chemistry.
Comptes Rendus de l'Académie des Sciences. (2017, August 2).
ResearchGate. (2015, March 4). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra.
Semantic Scholar. (n.d.).
ScholarWorks@UARK. (n.d.). Synthesis and Characterization of Ruthenium Complexes Containing Chlorophenanthroline and Bipyridine.
Application Note: Diversity-Oriented Synthesis of 1,3-Dimethyl-1H-pyrazolo[4,3-b]pyridine Libraries for Neurological Drug Discovery
Executive Summary The pursuit of novel therapeutics for central nervous system (CNS) disorders requires privileged chemical scaffolds capable of crossing the blood-brain barrier while maintaining high target specificity....
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The pursuit of novel therapeutics for central nervous system (CNS) disorders requires privileged chemical scaffolds capable of crossing the blood-brain barrier while maintaining high target specificity. The 1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine system has emerged as a highly versatile, rigid pharmacophore in modern drug discovery[1]. Functioning as a bioisostere for purines and indazoles, this bicyclic core provides an optimal balance of hydrogen-bonding capacity and lipophilicity.
By locking the tautomeric state via N1 and C3 methylation, medicinal chemists can eliminate the promiscuous binding often associated with unsubstituted pyrazoles, thereby mitigating off-target liabilities (such as CYP1A2 induction) and improving pharmacokinetic profiles[2]. This application note details the mechanistic rationale, validated synthetic protocols, and library diversification strategies for leveraging this scaffold against high-value CNS targets, including Phosphodiesterase 1 (PDE1)[1], metabotropic glutamate receptor 4 (mGlu4)[2], and Cannabinoid Receptor Type 2 (CB2)[3].
Mechanistic Insights & Scaffold Rationale
The pyrazolo[4,3-b]pyridine scaffold is characterized by its electron-deficient pyridine ring fused to an electron-rich pyrazole. This electronic push-pull system creates distinct electrophilic centers at the C5 and C7 positions, enabling highly regioselective late-stage functionalization.
Physicochemical Tuning : The 1,3-dimethyl substitution drastically reduces the topological polar surface area (tPSA) compared to NH-pyrazoles, enhancing membrane permeability essential for CNS penetration[2].
Target Engagement : The N4 (pyridine nitrogen) and adjacent substituents form critical bidentate interactions with the active site metal-binding pockets of enzymes (e.g., PDE1) or the allosteric sites of GPCRs (e.g., mGlu4)[2],[1].
Figure 1: Mechanism of action for PDE1 inhibition yielding neuroprotective effects.
Synthetic Strategy: De Novo Assembly and Diversification
To construct a comprehensive screening library, a diversity-oriented synthesis (DOS) approach is employed. The strategy relies on the rapid assembly of a 5,7-dichloro-1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine intermediate, which serves as a universal linchpin for divergent coupling reactions[1].
The synthesis begins with the acylation of an aminopyrazole, followed by a base-promoted Dieckmann-type cyclization to form the bicyclic core[4]. Subsequent global chlorination yields the di-halogenated intermediate. Because the C7 position is highly activated by the para-relationship to the pyridine nitrogen (N4), nucleophilic aromatic substitution (SNAr) occurs regioselectively at C7 at room temperature. The remaining C5 chloride can then be subjected to palladium-catalyzed Suzuki-Miyaura cross-coupling at elevated temperatures.
Figure 2: Step-by-step synthetic workflow for 1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine libraries.
Validated Experimental Protocols
The following protocols have been optimized for high yield, reproducibility, and self-validation at each stage of the workflow.
Protocol A: Synthesis of the 5,7-Dichloro-1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine Core
Causality & Rationale: Sodium ethoxide (NaOEt) in ethanol is specifically chosen for the Dieckmann cyclization to match the ethyl ester of the starting material, preventing unwanted transesterification side products. Phosphorus oxychloride (POCl3) acts dually as a dehydrating agent to drive aromatization and as a chlorinating agent[1].
Step-by-Step Methodology:
Acylation : Dissolve ethyl 4-amino-1,3-dimethyl-1H-pyrazole-5-carboxylate (1.0 equiv, 40 mmol) in anhydrous dichloromethane (DCM) at 0 °C. Add triethylamine (1.5 equiv), followed by the dropwise addition of methyl malonyl chloride (1.2 equiv). Stir for 2 hours at room temperature.
Workup : Quench with saturated aqueous NaHCO3, extract with DCM, dry over anhydrous Na2SO4, and concentrate in vacuo to yield the open-chain malonamide intermediate.
Cyclization : Dissolve the crude malonamide in absolute ethanol (200 mL). Add NaOEt (2.0 equiv, 80 mmol) in one portion. Heat the mixture to 60 °C and stir for 2 hours[1].
Validation Checkpoint 1 (In-Process) : Monitor by LC-MS. The shift from the open-chain precursor to the cyclized methyl 5,7-dihydroxy-1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine-6-carboxylate is confirmed by the disappearance of the ethyl ester signals in 1H-NMR and a distinct [M+H]+ mass shift.
Chlorination : Concentrate the mixture, neutralize with 1M HCl, and filter the precipitated dihydroxy core. Suspend the dried solid in neat POCl3 (10 equiv) and heat to reflux (105 °C) for 12 hours.
Final Isolation : Carefully pour the cooled mixture over crushed ice. Extract with ethyl acetate, wash with brine, and purify via silica gel chromatography (Hexanes/EtOAc) to isolate the 5,7-dichloro intermediate.
Causality & Rationale: The C7 chloride is significantly more electrophilic than the C5 chloride due to the strong electron-withdrawing effect of the adjacent fused pyrazole system and the para-nitrogen[4]. This allows for a temperature-controlled sequential functionalization without the need for protecting groups.
Step-by-Step Methodology:
Regioselective SNAr (C7 Modification) : Dissolve the 5,7-dichloro intermediate (1.0 equiv) in N,N-dimethylformamide (DMF). Add the desired primary or secondary aliphatic amine (1.1 equiv) and N,N-diisopropylethylamine (DIPEA, 2.0 equiv). Stir at room temperature for 4 hours.
Validation Checkpoint 2 (Self-Validation) : Regioselectivity must be confirmed via 2D NOESY NMR. A strong Nuclear Overhauser Effect (NOE) cross-peak between the incoming C7-amine proton and the N1-methyl group (at ~4.0 ppm) definitively confirms substitution at C7 rather than C5.
Suzuki-Miyaura Coupling (C5 Modification) : To the crude C7-substituted product in a microwave vial, add the desired aryl boronic acid (1.5 equiv), Pd(dppf)Cl2 (0.05 equiv), and 2M aqueous K2CO3 (3.0 equiv) in a 4:1 mixture of 1,4-dioxane/water.
Reaction : Seal the vial, degas with N2 for 5 minutes, and irradiate in a microwave synthesizer at 110 °C for 30 minutes.
Purification : Filter through a Celite pad, concentrate, and purify via preparative HPLC to yield the final diversified library member.
Quantitative Pharmacological Profiling
Derivatives of the 1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine scaffold have demonstrated potent activity across multiple CNS targets. The table below summarizes the quantitative data driving the structure-activity relationships (SAR) for this library.
Table 1: Pharmacological profiles of key 1H-pyrazolo[4,3-b]pyridine derivatives based on regioselective modifications.
References
Discovery and characterization of N-(1,3-dialkyl-1H-indazol-6-yl)-1H-pyrazolo[4,3-b]pyridin-3-amine scaffold as mGlu4 positive allosteric modulators that mitigate CYP1A2 induction liability. Bioorganic & Medicinal Chemistry Letters.
US10806718B2 - 1H-pyrazolo[4,3-b]pyridines as PDE1 inhibitors.
Systematic Modification of the Substitution Pattern of the 7-Hydroxy-5-oxopyrazolo[4,3-b]pyridine-6-carboxamide Scaffold Enabled the Discovery of New Ligands with High Affinity and Selectivity for the Cannabinoid Type 2 Receptor. MDPI.
Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles.
Chromatographic purification methods for isolating 1,3-Dimethyl-1H-pyrazolo[4,3-b]pyridine
Advanced Chromatographic Purification Methods for Isolating 1,3-Dimethyl-1H-pyrazolo[4,3-b]pyridine and Its Derivatives Chemical Profiling and Chromatographic Challenges The 1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine scaffo...
Author: BenchChem Technical Support Team. Date: April 2026
Advanced Chromatographic Purification Methods for Isolating 1,3-Dimethyl-1H-pyrazolo[4,3-b]pyridine and Its Derivatives
Chemical Profiling and Chromatographic Challenges
The 1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine scaffold is a privileged pharmacophore in modern neuropharmacology. It serves as the core structure for highly potent positive allosteric modulators (PAMs) targeting the metabotropic glutamate receptor 4 (mGlu4)[1], which have demonstrated robust efficacy in preclinical models of Parkinson's disease[2].
From a separation science perspective, this fused bicyclic system presents a unique challenge. The molecule features a highly basic pyridine nitrogen (pKa ~4.5–5.5) coupled with a moderately polar pyrazole ring. When exposed to standard chromatographic stationary phases, this basic nitrogen acts as a strong hydrogen bond acceptor and readily undergoes ion-exchange interactions with acidic surface silanols. If not thermodynamically controlled, these secondary interactions lead to severe band broadening, peak tailing, and co-elution with structurally similar synthetic byproducts.
To achieve the stringent purity requirements necessary for biological assays (>99%), purification workflows must employ specific mobile phase modifiers that dictate the ionization state of the analyte and mask active sites on the stationary phase.
Chromatographic Decision Workflow
Selecting the appropriate purification method depends entirely on the synthetic scale and the target purity. The workflow below outlines the decision matrix for isolating pyrazolo[4,3-b]pyridine derivatives.
Chromatographic decision workflow for isolating pyrazolo[4,3-b]pyridine derivatives.
Method 1: Normal Phase Flash Chromatography (NP-Flash)
The Causality of the Method:
Standard bare silica gel (SiO₂) features acidic surface silanols (pKa ~4.5). The basic pyridine nitrogen of the pyrazolo[4,3-b]pyridine core interacts strongly with these silanols, causing the compound to "stick" and smear across the column. To establish a self-validating and robust method, the mobile phase must be modified with a volatile base—such as 1% Triethylamine (Et₃N)—to pre-saturate and mask the acidic silanols. Alternatively, optimized solvent systems like Ethyl Acetate (EtOAc) in Chloroform (CHCl₃) can provide the necessary selectivity to elute the compound cleanly[3].
Self-Validating Protocol:
Validation Checkpoint (2D-TLC): Before column preparation, spot the crude mixture on a silica TLC plate. Run the plate in 50% EtOAc/Hexane without a modifier. Dry the plate, rotate it 90 degrees, and run it in 50% EtOAc/Hexane containing 1% Et₃N. The transition from a streaked band to a tight, circular spot validates the necessity of the basic modifier.
Column Equilibration: Pack a column with 40-63 µm irregular silica gel. Equilibrate the column with 3 column volumes (CV) of Hexane containing 1% Et₃N. Expert Insight: Pre-equilibration is critical; adding the base only during elution will result in a moving front of deactivated silica, destroying resolution.
Sample Loading: Dissolve the crude 1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine in a minimum volume of Dichloromethane (DCM) and dry-load it onto a small amount of silica gel. Transfer this to the top of the column.
Gradient Elution: Run a step gradient from 0% to 50% EtOAc in Hexane (maintaining 1% Et₃N throughout) over 10 CVs.
Fraction Analysis: Monitor fractions via UV absorbance at 254 nm. Pool fractions containing the pure product and concentrate under reduced pressure.
The Causality of the Method:
For advanced preclinical candidates like VU0418506, purity >99% is mandatory[1]. RP-HPLC on a C18 stationary phase is the method of choice. However, residual silanols on the C18 silica support can still cause tailing. The addition of 0.1% Trifluoroacetic acid (TFA) is not merely for pH control; it acts as a critical ion-pairing agent. By lowering the pH to ~2.0, TFA fully protonates the basic pyridine nitrogen, locking the molecule into a single, highly soluble cationic state. Simultaneously, the low pH suppresses the ionization of residual silanols, eliminating secondary interactions. This thermodynamic control ensures sharp, symmetrical peaks and predictable retention times[1].
Self-Validating Protocol:
Validation Checkpoint (Analytical LC-MS): Inject 5 µL of the crude mixture onto an analytical C18 column (e.g., 2.1 x 50 mm). Run a gradient of 35–65% Acetonitrile/Water with 0.1% TFA over 5 minutes. Confirm that the target mass ([M+H]⁺) corresponds to a single sharp peak at 214 nm and 254 nm before scaling up.
System Setup: Equip a preparative HPLC system with a C18 column (e.g., 5 µm, 21.2 x 250 mm). Set the flow rate to 20 mL/min.
Mobile Phase Preparation:
Buffer A: HPLC-grade Water + 0.1% TFA.
Buffer B: HPLC-grade Acetonitrile + 0.1% TFA.
Gradient Elution: Inject the sample (dissolved in DMSO or Buffer A). Execute a linear gradient from 35% to 65% Buffer B over 20 minutes[1].
Recovery: Collect the target peak based on mass-triggered or UV-triggered fractionation. Lyophilize the pooled fractions to remove water, acetonitrile, and volatile TFA, yielding the pure compound as an easily handled solid.
Mechanistic Interactions on Stationary Phases
The diagram below illustrates the divergent physical chemistry occurring at the surface of the stationary phase, dictating why modifiers are non-negotiable for this heterocycle.
Mechanistic interactions of the basic pyridine nitrogen in different chromatographic modes.
Quantitative Data Summary
The following table summarizes the optimized parameters for both chromatographic approaches, providing a quick-reference guide for process scaling.
Nikol'skiy, V. V., et al. "Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles." Molecules, 2023.
Engers, D. W., et al. "Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4)." ACS Chemical Neuroscience, 2016.
Gogliotti, R. D., et al. "Development and Antiparkinsonian Activity of VU0418506, a Selective Positive Allosteric Modulator of Metabotropic Glutamate Receptor 4 Homomers without Activity at mGlu2/4 Heteromers." ACS Chemical Neuroscience, 2016.
Application Notes & Protocols: The Catalytic Potential of 1,3-Dimethyl-1H-pyrazolo[4,3-b]pyridine Ligands in Cross-Coupling Reactions
Prepared for: Researchers, Scientists, and Drug Development Professionals Foreword: Charting New Territory in Catalysis The field of transition-metal catalysis is perpetually driven by the quest for novel ligands that ca...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared for: Researchers, Scientists, and Drug Development Professionals
Foreword: Charting New Territory in Catalysis
The field of transition-metal catalysis is perpetually driven by the quest for novel ligands that can offer enhanced reactivity, selectivity, and stability. While established ligand families have defined the landscape of what is possible, the exploration of new scaffolds remains a critical endeavor for pushing the boundaries of synthetic chemistry.
This document serves as a detailed technical guide to the potential catalytic applications of 1,3-Dimethyl-1H-pyrazolo[4,3-b]pyridine, a bidentate N-donor ligand. It is important to note that, as of this writing, the specific catalytic applications of this exact substituted pyrazolo[4,3-b]pyridine are not extensively documented in peer-reviewed literature. This guide, therefore, is constructed upon a foundation of established principles and proven applications of analogous pyrazolopyridine and bidentate nitrogen-containing ligands in catalysis.[1][2][3][4] The protocols and insights presented herein are intended to serve as a robust starting point for researchers to unlock the potential of this promising, yet underexplored, ligand class.
The 1,3-Dimethyl-1H-pyrazolo[4,3-b]pyridine scaffold presents a unique combination of electronic and steric features that make it an attractive candidate for a ligand in transition-metal catalysis.
Electronic Properties : As a bidentate, N-donor ligand, it forms a stable five-membered chelate ring with a metal center. The pyrazole ring, being electron-rich, and the pyridine ring work in concert to modulate the electronic density at the metal center. This can be crucial for facilitating key steps in a catalytic cycle, such as oxidative addition and reductive elimination.[5][6] The electron-donating nature of the two methyl groups further enhances the electron density on the ligand framework, which can, in turn, increase the reactivity of the metallic catalyst.
Steric Influence : The methyl group at the 1-position of the pyrazole ring and the 3-position can provide a moderate level of steric hindrance around the metal center. This steric bulk can be advantageous in promoting reductive elimination, the final step in many cross-coupling reactions that forms the desired product, and can also influence the regioselectivity of certain reactions.
Stability : The pyrazolopyridine core is a robust aromatic system, which is expected to impart significant thermal and chemical stability to the corresponding metal complexes, a desirable trait for catalysts that need to withstand harsh reaction conditions.
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds. The efficiency of this reaction is highly dependent on the nature of the ligand coordinated to the palladium catalyst.[4][7] Based on the performance of other pyridine-based N-donor ligands, 1,3-Dimethyl-1H-pyrazolo[4,3-b]pyridine is a strong candidate for application in this transformation.[5]
Mechanistic Rationale
In the Suzuki-Miyaura catalytic cycle, the ligand plays a pivotal role at each stage:
Oxidative Addition : The ligand facilitates the oxidative addition of an aryl halide to the Pd(0) center, forming a Pd(II) intermediate. The electron-rich nature of the 1,3-Dimethyl-1H-pyrazolo[4,3-b]pyridine ligand is expected to promote this step.
Transmetalation : The ligand remains coordinated to the palladium center as the aryl group from the organoboron reagent replaces the halide on the palladium.
Reductive Elimination : The two organic moieties on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst. The steric and electronic properties of the ligand are crucial for promoting this final, product-forming step.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling of an Aryl Bromide with Phenylboronic Acid
This protocol provides a general starting point for evaluating the efficacy of the 1,3-Dimethyl-1H-pyrazolo[4,3-b]pyridine ligand. Optimization of reaction parameters (temperature, solvent, base, catalyst loading) is recommended for each specific substrate combination.
Materials and Reagents
Palladium(II) acetate (Pd(OAc)₂)
1,3-Dimethyl-1H-pyrazolo[4,3-b]pyridine (Ligand)
Aryl bromide (e.g., 4-bromoanisole)
Phenylboronic acid
Potassium carbonate (K₂CO₃)
1,4-Dioxane (anhydrous)
Deionized water
Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line or glovebox)
Reaction Setup
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (0.01 mmol, 1 mol%) and the 1,3-Dimethyl-1H-pyrazolo[4,3-b]pyridine ligand (0.012 mmol, 1.2 mol%).
Add 2 mL of anhydrous 1,4-dioxane and stir the mixture at room temperature for 15 minutes to allow for pre-formation of the catalyst complex.
To this mixture, add the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
Add an additional 3 mL of 1,4-dioxane and 1 mL of deionized water.
The flask is sealed and the reaction mixture is heated to 100 °C with vigorous stirring.
Reaction Monitoring and Work-up
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Upon completion, cool the reaction mixture to room temperature.
Dilute the mixture with 10 mL of ethyl acetate and 10 mL of water.
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
Concentrate the filtrate under reduced pressure to obtain the crude product.
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Data Presentation: Starting Point for Optimization
The following table provides typical conditions for Suzuki-Miyaura cross-coupling reactions using related N-donor ligands as a reference for optimizing reactions with 1,3-Dimethyl-1H-pyrazolo[4,3-b]pyridine.
Parameter
Typical Range
Rationale
Pd Source
Pd(OAc)₂, Pd₂(dba)₃
Common and reliable palladium precursors.
Ligand:Pd Ratio
1:1 to 2:1
A slight excess of ligand can ensure full coordination and catalyst stability.
Catalyst Loading
0.1 - 2 mol%
Lower loadings are desirable; higher loadings may be needed for challenging substrates.
Base
K₂CO₃, Cs₂CO₃, K₃PO₄
The choice of base can significantly impact reaction efficiency.
Solvent
Toluene, Dioxane, DMF, with H₂O
A mixture of organic solvent and water is often optimal.
Temperature
80 - 120 °C
Higher temperatures are often required for less reactive aryl chlorides or bromides.
Reaction Time
2 - 24 hours
Dependent on substrate reactivity and reaction temperature.
Conclusion and Future Outlook
The 1,3-Dimethyl-1H-pyrazolo[4,3-b]pyridine ligand represents an intriguing and potentially valuable addition to the toolbox of catalytic chemists. Its unique electronic and steric properties, derived from the fusion of pyrazole and pyridine rings with dimethyl substitution, make it a promising candidate for a variety of transition-metal-catalyzed reactions, most notably palladium-catalyzed cross-coupling. The protocols and insights provided in this guide, based on established knowledge of analogous systems, offer a solid foundation for the systematic investigation of this ligand's catalytic capabilities. Further research into its application in other catalytic transformations, such as C-H activation and asymmetric catalysis, is highly encouraged.[1][3]
References
Kang, E., & Joo, J. M. (2024). Pyrazolopyridine Ligands in Transition-Metal-Catalyzed C–C and C–Heteroatom Bond-Forming Reactions. Synthesis, 56(10), 1549-1562. [Link]
ResearchGate. (n.d.). Pyrazolopyridine Ligands in Transition-Metal-Catalyzed C–C and C–Heteroatom Bond-Forming Reactions | Request PDF. Retrieved from [Link]
Kyung Hee University. (2024, April 23). Pyrazolopyridine Ligands in Transition-Metal-Catalyzed C-C and C-Heteroatom Bond-Forming Reactions. [Link]
ACS Publications. (2011, September 30). Extending the Range of Neutral N-Donor Ligands Available for Metal Catalysts: N-[1-Alkylpyridin-4(1H)-ylidene]amides in Palladium-Catalyzed Cross-Coupling Reactions | Inorganic Chemistry. [Link]
ACS Publications. (2006, June 14). Pyridyl-Supported Pyrazolyl−N-Heterocyclic Carbene Ligands and the Catalytic Activity of Their Palladium Complexes in Suzuki−Miyaura Reactions | The Journal of Organic Chemistry. [Link]
RSC Publishing. (n.d.). Mechanistic and machine learning insights into borrowing hydrogen reactions catalyzed by transition metal complexes with N-heterocyclic ligands - Organic Chemistry Frontiers. [Link]
ACS Publications. (2016, September 30). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. [Link]
RSC Publishing. (2023, April 3). Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-15/Fe3O4). [Link]
PubMed. (n.d.). Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. [Link]
Wiley Online Library. (n.d.). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. [Link]
ResearchGate. (n.d.). The role of nitrogen-donor ligands in the palladium-catalyzed polyketones synthesis | Request PDF. [Link]
RSC Publishing. (n.d.). Exploring the synthesis of pyrano[4,3-d]pyrazolo[3,4-b]pyridines. [Link]
MDPI. (2023, April 17). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. [Link]
ACS Publications. (2024, December 25). Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis | ACS Omega. [Link]
ProQuest. (n.d.). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. [Link]
UvA-DARE (Digital Academic Repository). (2024, August 2). Mechanistic Insights into Electrocatalytic Hydrogen Evolution by an Exceptionally Stable Cobalt Complex. [Link]
RSC Publishing. (n.d.). Mechanistic insight into catalytic oxidations of organic compounds by ruthenium(iv)-oxo complexes with pyridylamine ligands - Chemical Science. [Link]
Technical Support Center: Overcoming Solubility Challenges of 1,3-Dimethyl-1H-pyrazolo[4,3-b]pyridine
Prepared by the Senior Application Scientist Team Welcome to the technical support center for 1,3-Dimethyl-1H-pyrazolo[4,3-b]pyridine. This guide is designed for researchers, scientists, and drug development professional...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 1,3-Dimethyl-1H-pyrazolo[4,3-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound in aqueous media. We provide in-depth troubleshooting strategies, step-by-step protocols, and answers to frequently asked questions to help you achieve successful experimental outcomes.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Challenge
This section addresses the fundamental properties of 1,3-Dimethyl-1H-pyrazolo[4,3-b]pyridine that contribute to its poor aqueous solubility.
Q1: Why is 1,3-Dimethyl-1H-pyrazolo[4,3-b]pyridine expected to be poorly soluble in water?
A: The limited aqueous solubility of 1,3-Dimethyl-1H-pyrazolo[4,3-b]pyridine stems from its molecular structure. It is a relatively rigid, planar heterocyclic compound composed of fused aromatic rings (pyrazole and pyridine). This planarity can lead to strong crystal lattice energy, meaning more energy is required to break apart the solid crystal and solvate the individual molecules in water.[1] Furthermore, while the nitrogen atoms offer some polarity, the overall structure has significant hydrophobic character, which limits its favorable interactions with water molecules.
Q2: What are the critical first steps and physicochemical properties to determine before attempting solubilization?
A: Before testing various solubilization methods, it is crucial to characterize three key properties of your compound batch:
Intrinsic Solubility (S₀): This is the equilibrium solubility of the free, un-ionized form of the compound in water. It serves as your baseline.
pKa: The pyrazolo[4,3-b]pyridine core contains nitrogen atoms that can be protonated, meaning the compound likely behaves as a weak base.[2][3] Knowing the pKa is essential for predicting how solubility will change with pH.
LogP/LogD: The partition coefficient (LogP) or distribution coefficient (LogD at a specific pH) indicates the compound's lipophilicity. A higher LogP generally correlates with lower intrinsic aqueous solubility.[3]
Determining these parameters will allow you to select a more rational, targeted solubilization strategy rather than a trial-and-error approach.
Q3: How do I experimentally measure the intrinsic solubility of my compound?
A: The gold standard for determining equilibrium solubility is the shake-flask method .[4] This protocol provides a reliable measurement of the intrinsic solubility (S₀) in a specific buffer.
Protocol 1: Shake-Flask Method for Intrinsic Solubility Determination
Preparation: Prepare a buffer solution at a pH where the compound will be predominantly in its un-ionized form. For a suspected weak base like 1,3-Dimethyl-1H-pyrazolo[4,3-b]pyridine, a buffer of pH 9.0 or higher is recommended (at least 2 pH units above the highest estimated pKa).
Addition of Compound: Add an excess amount of the solid compound to a known volume of the buffer in a sealed, clear container (e.g., a glass vial). The excess is critical to ensure a saturated solution is formed.
Equilibration: Agitate the suspension at a constant, controlled temperature (e.g., 25°C or 37°C) using an orbital shaker or rotator. Equilibration can take anywhere from 24 to 72 hours. You can take time points (e.g., 24, 48, 72 hours) to ensure the concentration has reached a plateau.
Phase Separation: After equilibration, allow the suspension to settle. To separate the undissolved solid, centrifuge the sample at high speed.
Sampling and Dilution: Carefully withdraw a precise volume of the clear supernatant. Immediately filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
Quantification: Quantify the concentration of the dissolved compound in the filtrate using a pre-validated analytical method, such as HPLC-UV or LC-MS/MS.
Calculation: The measured concentration represents the intrinsic solubility (S₀) of the compound at that specific temperature and pH.
The nitrogen atoms in the pyrazolopyridine ring system suggest the compound is a weak base. Therefore, lowering the pH should protonate the molecule, creating a more soluble salt form.[5][6]
Q: Can I improve the solubility of 1,3-Dimethyl-1H-pyrazolo[4,3-b]pyridine by adjusting the pH?
A: Yes, this is the most direct and often most effective initial strategy. According to the Henderson-Hasselbalch equation, as the pH of the medium drops below the compound's pKa, the proportion of the more soluble, ionized (protonated) form increases, which can dramatically boost overall solubility.[5]
Protocol 2: Generating a pH-Solubility Profile
Prepare Buffers: Create a series of buffers covering a physiologically and experimentally relevant pH range (e.g., pH 2.0, 4.0, 5.5, 6.5, 7.4).
Determine Solubility: Using the shake-flask method described in Protocol 1, measure the equilibrium solubility of your compound in each of these buffers.
Plot the Data: Plot the logarithm of the measured solubility (log S) on the y-axis against the pH on the x-axis.
Analyze the Profile: For a weak base, you should observe low (intrinsic) solubility at high pH values and a significant increase in solubility as the pH decreases below the pKa.[7] This profile will tell you the optimal pH range for solubilizing your compound for your specific experiment.
Expert Insight: Be aware of the "salt solubility limit." While solubility increases as pH decreases, you may eventually reach a point where the salt form itself precipitates out of solution. Also, ensure the chosen pH is compatible with your experimental system (e.g., cell viability, enzyme activity).
Caption: Initial troubleshooting workflow for solubility enhancement.
Strategy 2: Utilizing Co-solvents
If pH adjustment is insufficient or not compatible with your assay, the next step is to use co-solvents.
Q: How do co-solvents work and which ones should I try?
A: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[8][9] This "polarity reduction" makes the aqueous environment more favorable for a hydrophobic molecule like 1,3-Dimethyl-1H-pyrazolo[4,3-b]pyridine, thereby increasing its solubility. The use of co-solvents is a simple and effective technique for many applications.[10]
Table 1: Common Co-solvents for Pre-clinical Research
Co-solvent
Polarity
Typical Concentration
Key Considerations
Dimethyl Sulfoxide (DMSO)
High
< 1% (in vitro), < 10% (stock)
Gold standard for initial solubilization; can be toxic to cells at >1% v/v.[4]
Ethanol
High
1-10%
Commonly used, but can have biological effects and cause precipitation on dilution.
Polyethylene Glycol 400 (PEG 400)
Medium
10-50%
Low toxicity, often used in in vivo formulations.[11]
Propylene Glycol (PG)
Medium
10-40%
Good safety profile, frequently used in parenteral formulations.[10]
N-Methyl-2-pyrrolidone (NMP)
High
1-5%
Strong solubilizer but has higher toxicity concerns.[12]
Protocol 3: Co-solvent Screening
Prepare Stock Solution: Dissolve a high concentration of the compound in 100% of the chosen co-solvent (e.g., 100 mg/mL in DMSO).
Serial Dilution: Create a dilution series by adding the stock solution to your aqueous experimental media (e.g., PBS or cell culture medium). For example, to achieve a 1% DMSO concentration, add 10 µL of a 100X stock to 990 µL of media.
Observe for Precipitation: After each addition, vortex and visually inspect for any cloudiness or precipitate. Let the solution sit for at least 30 minutes, as precipitation can be slow.
Determine Maximum Solubility: The highest concentration that remains a clear, homogenous solution is the approximate solubility limit in that co-solvent/aqueous mixture. Always confirm this concentration analytically (e.g., by HPLC).
Critical Pitfall: Always add the concentrated co-solvent stock to the aqueous buffer, not the other way around. Adding water to a concentrated organic stock can cause the compound to crash out of solution immediately.
Strategy 3: Complexation with Cyclodextrins
For applications where organic solvents must be avoided, such as certain cell-based assays or in vivo studies requiring a clean formulation, cyclodextrins are an excellent alternative.[13]
Q: What are cyclodextrins and how can they improve solubility?
A: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[14] They can encapsulate a poorly soluble "guest" molecule, like 1,3-Dimethyl-1H-pyrazolo[4,3-b]pyridine, within their non-polar core.[][16] The resulting "inclusion complex" has a water-soluble exterior, effectively shuttling the drug molecule into the aqueous phase and increasing its apparent solubility.[13][17] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used due to their high water solubility and excellent safety profiles.[17]
Caption: Encapsulation of a hydrophobic drug by a cyclodextrin.
Protocol 4: Preparation of a Drug-Cyclodextrin Formulation
Prepare Cyclodextrin Solution: Dissolve the chosen cyclodextrin (e.g., HP-β-CD) in your aqueous buffer to make a concentrated stock (e.g., 40% w/v). Warming the solution slightly can aid dissolution.
Add Compound: Weigh the solid 1,3-Dimethyl-1H-pyrazolo[4,3-b]pyridine and add it directly to the cyclodextrin solution.
Facilitate Complexation: Mix the suspension vigorously. Sonication in a bath sonicator for 15-30 minutes, followed by shaking/vortexing at room temperature for several hours (or overnight), can significantly improve the rate and efficiency of complex formation.
Remove Undissolved Compound: Centrifuge the solution at high speed to pellet any remaining, un-complexed drug.
Filter and Quantify: Filter the supernatant through a 0.22 µm filter and determine the final concentration of the solubilized drug via a validated analytical method.
Strategy 4: Advanced Formulation Techniques
For more challenging applications, such as achieving high drug loads for oral or parenteral delivery, advanced formulation strategies may be necessary. These typically require specialized equipment and expertise.
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic solid carrier or matrix, such as polyvinylpyrrolidone (PVP) or polyethylene glycols (PEGs).[18][19] The goal is to reduce the drug's crystallinity and improve its wettability and dissolution rate.[20][21] Methods like solvent evaporation or melt extrusion are used to create these formulations.[18][20]
Nanosuspensions: This approach reduces the particle size of the drug down to the sub-micron (nanometer) range.[22][23] According to the Noyes-Whitney equation, reducing particle size dramatically increases the surface area, leading to a much faster dissolution rate.[24] This is achieved through methods like media milling or high-pressure homogenization.[25][26]
Liposomal Formulations: Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate hydrophobic drugs within their membrane.[27][28] This not only solubilizes the compound but can also alter its pharmacokinetic profile and protect it from degradation.[29][30]
These advanced methods represent the frontier of drug delivery and are typically employed during later-stage drug development.
Section 3: Summary and Best Practices
Q: How do I choose the right solubilization strategy?
A: The choice depends entirely on your experimental context.
Table 2: Selecting a Strategy Based on Application
Application
Recommended Primary Strategy
Secondary/Alternative
Key Considerations
In Vitro Screening (e.g., enzyme assays)
Co-solvents (DMSO, Ethanol)
pH Adjustment
Keep final co-solvent concentration low and consistent across all wells (<0.5%).
Cell-Based Assays
pH Adjustment (if pH is compatible)
Cyclodextrins (HP-β-CD)
Avoid high co-solvent concentrations that cause cytotoxicity. Test vehicle controls.
In Vivo Pharmacokinetic (PK) Studies
pH Adjustment + Co-solvents (PEG 400, PG)
Cyclodextrins (SBE-β-CD)
Aim for a clear, stable solution that will not precipitate upon injection.
Formulation Development (Oral Dosage)
Solid Dispersions, Nanosuspensions
Micronization
Focus on methods that enhance dissolution rate in the gastrointestinal tract.[19][22]
Q: How do I prevent my compound from precipitating when I dilute my stock solution?
A: This is a common problem known as "crashing out."
Dilute Slowly: Add your concentrated stock solution to the larger volume of aqueous buffer dropwise while vortexing vigorously.
Avoid Oversaturation: Do not try to make a final concentration that is higher than the measured equilibrium solubility for that specific solvent mixture.
Use Surfactants: In some formulations, a small amount of a non-ionic surfactant like Tween® 80 or Poloxamer can act as a stabilizer to prevent precipitation.[9][12]
By systematically applying the principles and protocols outlined in this guide, researchers can effectively overcome the aqueous solubility challenges presented by 1,3-Dimethyl-1H-pyrazolo[4,3-b]pyridine and generate reliable, reproducible data.
References
IJPPR. (2021). Solid Dispersion Techniques Improve Solubility of Poorly Water-Soluble Drug: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
Kumar, S., & Singh, S. (2014). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC. [Link]
Goyal, U., et al. (n.d.). Nanosuspension Technologies for Delivery of Poorly Soluble Drugs- A Review. Asian Journal of Pharmaceutical Research. [Link]
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Solubilization techniques used for poorly water-soluble drugs. PMC. [Link]
Popielec, A., & Loftsson, T. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. [Link]
Patel, V. R., & Agrawal, Y. K. (2011). Nanosuspension: An approach to enhance solubility of drugs. PMC. [Link]
Shaikh, J., et al. (2011). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library. [Link]
Chaudhary, A., & Patel, N. (2013). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]
Kumar, P., et al. (2025). Nanosuspension: A Propitious Drug Delivery Approach to Enhance Solubility and Bioavailability of Poorly Soluble Drugs-Review. Bentham Science Publishers. [Link]
Badola, A., et al. (2025). Nanosuspension An Innovative Approach For Poorly Soluble Drug. ResearchGate. [Link]
Sharma, D., Saini, S., & Rana, A. S. (2024). Solubility Enchantment Of Poorly Soluble Drug. International Journal of Pharmaceutical Sciences. [Link]
Lee, M.-K. (2020). Liposomes for Enhanced Bioavailability of Water-Insoluble Drugs: In Vivo Evidence and Recent Approaches. PMC. [Link]
Moore, M. D., & Wildfong, P. L. D. (2024). Surface Solid Dispersion Technique for Solubility Enhancement of Nifedipine. Journal of Pharmaceutical Research & Reports. [Link]
Li, Z., et al. (2017). Application of Solid Dispersion Technique to Improve Solubility and Sustain Release of Emamectin Benzoate. PMC. [Link]
MDPI. (2025). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. [Link]
Popielec, A., & Loftsson, T. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. [Link]
IJPQA. (2023). NANOSUSPENSION – A PROMISING TECHNIQUE FOR POORLY SOLUBLE DRUGS. [Link]
Journal of Pharmaceutical Sciences & Research. (2021). Liposomal Formulations for Improved Bioavailability of Poorly Soluble Drugs. [Link]
Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. [Link]
Kumar, A. (2024). Enhancing Drug Solubility Using Liposome Formulations for Better Absorption. Scholars Research Library. [Link]
ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. [Link]
Lee, M.-K. (2020). Liposomes for Enhanced Bioavailability of Water-Insoluble Drugs: In Vivo Evidence and Recent Approaches. PubMed. [Link]
Choi, Y. W., et al. (2008). Liposome Formulation of Paclitaxel with Enhanced Solubility and Stability. Taylor & Francis Online. [Link]
Psimadas, D., et al. (2012). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. PMC. [Link]
Brusq, J.-M. G., et al. (2025). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. ACS Publications. [Link]
Kumar, L., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC. [Link]
Kumar, N., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]
Kumar, A., et al. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. JMPAS. [Link]
Sun, F., et al. (2015). Measurement and ANN prediction of pH-dependent solubility of nitrogen-heterocyclic compounds. ResearchGate. [Link]
Angeli, A., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI. [Link]
Hughes, A. D. (n.d.). Property-Based Design Methodology I: Parameters Influencing Solubility. [Link]
Patel, D. N., et al. (2024). The prediction of pH-dependent interaction using micro-dissolution approach in bio-relevant media: Insights from model drug study of lapatinib. Journal of Applied Pharmaceutical Science. [Link]
Bergström, C. A. S., et al. (2006). Prediction of pH-Dependent Aqueous Solubility of Druglike Molecules. ACS Publications. [Link]
Fuguet, E., et al. (2010). Solubility-pH profiles of some acidic, basic and amphoteric drugs. ResearchGate. [Link]
Technical Support Center: Resolving Overlapping NMR Peaks for Substituted 1,3-Dimethyl-1H-pyrazolo[4,3-b]pyridine Derivatives
Welcome to the technical support center for the structural elucidation of substituted 1,3-Dimethyl-1H-pyrazolo[4,3-b]pyridine derivatives. This guide is designed for researchers, medicinal chemists, and drug development...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the structural elucidation of substituted 1,3-Dimethyl-1H-pyrazolo[4,3-b]pyridine derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in interpreting the NMR spectra of this complex heterocyclic scaffold. The fusion of the pyrazole and pyridine rings, combined with various substitution patterns, often leads to significant signal overlap in ¹H NMR spectra, complicating unambiguous structure confirmation.
This document provides a series of troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific experimental issues. Our approach is to explain the causality behind experimental choices, providing not just protocols, but the scientific reasoning to empower you to adapt these methods to your specific derivative.
Q1: My ¹H NMR spectrum shows a complex, unresolved multiplet in the aromatic region. What are my initial steps to resolve these overlapping signals?
A1: Initial Approach: Modifying the Chemical Environment and Spectrometer Parameters
Signal overlap in the aromatic region is the most common challenge with this scaffold. Before resorting to more time-consuming experiments, simple adjustments to your sample or acquisition parameters can often resolve the issue.
Technical Explanation:
The chemical shift of a proton is highly sensitive to its local electronic environment. This environment can be subtly altered by changing the solvent or by increasing the external magnetic field strength.
Solvent Effects: Deuterated solvents are not magnetically inert. Aromatic solvents like benzene-d₆ or pyridine-d₅ can induce significant changes in the chemical shifts of the analyte protons due to anisotropic effects. The solvent molecules will arrange around your solute in a non-random way, creating regions of magnetic shielding or deshielding. Protons located on the "face" of the heterocyclic system may experience upfield shifts, while those on the "edge" may shift downfield, effectively spreading out the signals.[1][2][3][4]
Magnetic Field Strength: The separation (in Hz) between two peaks with different chemical shifts is directly proportional to the spectrometer's magnetic field strength. By moving from a 400 MHz to a 600 MHz spectrometer, for instance, you increase this separation, which can turn a complex multiplet into well-defined, first-order signals.[5][6]
Acquire a Standard Spectrum: First, obtain a high-quality ¹H NMR spectrum in a standard, relatively inert solvent like CDCl₃ or DMSO-d₆.
Solvent Exchange: If signal overlap is observed, prepare a new sample in an aromatic solvent.
Carefully dry the new sample to remove the previous solvent.
Dissolve the compound in benzene-d₆ or pyridine-d₅.
Acquire a new spectrum and compare the signal dispersion in the aromatic region to the original spectrum.
Utilize Higher Field Strength: If you have access to multiple spectrometers, re-run the sample on the instrument with the highest available magnetic field to maximize signal dispersion.[6]
Table 1: Typical Solvent-Induced Shifts for a Hypothetical Pyrazolo[4,3-b]pyridine Scaffold
Proton Position
Typical Shift in CDCl₃ (ppm)
Expected Shift in Benzene-d₆ (ppm)
Rationale for Shift
Pyridine H-5
~8.50
~8.20 (Upfield Shift)
Association of the electron-rich benzene face with the electron-poor pyridine ring.
Pyridine H-7
~7.20
~7.05 (Upfield Shift)
Similar to H-5, but magnitude may vary based on adjacent substituents.
Pyrazole N-CH₃ (1)
~4.10
~3.80 (Upfield Shift)
Shielding effect from the benzene solvent cloud.
Pyrazole C-CH₃ (3)
~2.60
~2.45 (Upfield Shift)
Shielding effect from the benzene solvent cloud.
Note: These are generalized predictions. The actual magnitude and direction of the shift will depend on the specific substitution pattern of your derivative.
Q2: I've tried different solvents and a higher field magnet, but key signals remain overlapped. What is the most effective next step?
A2: Two-Dimensional (2D) NMR Spectroscopy
When simple methods are insufficient, 2D NMR is the most powerful tool for resolving overlap. These experiments work by spreading the NMR signals into a second frequency dimension, resolving peaks that are coincident in a 1D spectrum.[7][8][9][10][11]
Technical Explanation:
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other through chemical bonds (typically 2-3 bonds).[12][13] A cross-peak between two signals in a COSY spectrum provides definitive proof of their connectivity. This allows you to trace out entire "spin systems" within your molecule, even if their signals overlap in the 1D spectrum.[5][11]
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly to the carbon atom they are attached to (a one-bond correlation).[11][13][14] Since the ¹³C NMR spectrum has a much wider chemical shift range (~200 ppm) compared to ¹H NMR (~12 ppm), protons that overlap in the proton dimension can often be resolved based on the chemical shift of their attached carbon.[5]
HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for piecing together the entire molecular structure. It reveals correlations between protons and carbons over two to four bonds.[12][13][14] This is essential for identifying quaternary carbons (carbons with no attached protons) and for connecting different spin systems across the molecule, for example, from a substituent to the core heterocyclic scaffold.[15]
Experimental Workflow: 2D NMR for Structural Elucidation
Below is a logical workflow for employing 2D NMR to resolve spectral overlap.
Caption: Logical workflow for resolving NMR peak overlap using 2D techniques.
Protocol: Acquiring a COSY Experiment
Sample Preparation: Use a well-prepared, filtered sample of 5-15 mg in ~0.6 mL of deuterated solvent.[16]
Instrument Setup: Tune and match the probe for ¹H. Lock the spectrometer and perform careful shimming to ensure high magnetic field homogeneity.
Acquisition Parameters (400 MHz example):
Pulse Program: cosygpqf (or similar gradient-selected COSY).
Spectral Width (SW): Set to cover all proton signals (e.g., 10-12 ppm) in both dimensions.
Number of Scans (NS): 2 to 4 scans per increment is usually sufficient.
Number of Increments (TD in F1): 256 to 512 increments provide good resolution in the indirect dimension.
Processing:
Apply a sine-bell or squared sine-bell window function in both dimensions.
Perform a 2D Fourier Transform.
Phase correct the spectrum and, if necessary, symmetrize it.[17]
Q3: My molecule has several basic nitrogen atoms. Can I leverage this feature to simplify a crowded spectrum?
A3: Yes, by using Lanthanide Shift Reagents (LSRs).
This is a powerful chemical method to induce large changes in chemical shifts, effectively "de-tangling" an overlapped spectrum.
Technical Explanation:
LSRs are paramagnetic organometallic complexes, typically containing Europium (Eu) or Praseodymium (Pr).[18] These complexes act as weak Lewis acids and can reversibly coordinate to Lewis basic sites in your molecule, such as the pyridine nitrogen of the pyrazolo[4,3-b]pyridine core.[19]
Upon coordination, the paramagnetic lanthanide ion creates its own local magnetic field, which dramatically influences the chemical shifts of nearby protons. This effect, known as the Lanthanide-Induced Shift (LIS), is highly dependent on the distance and angle between the proton and the lanthanide ion. Protons closer to the binding site will experience a much larger shift than those further away.[18][20] By adding small amounts of an LSR, you can selectively move signals apart based on their proximity to the nitrogen, resolving overlap and providing valuable spatial information.[21]
Caption: LSRs bind to basic sites, inducing distance-dependent chemical shifts.
Protocol: LSR Titration Experiment
Sample Purity: Ensure your sample and solvent are extremely dry. LSRs are Lewis acids and will preferentially bind to water, rendering them ineffective.[19]
Reference Spectrum: Acquire a standard ¹H NMR spectrum of your compound.
Prepare LSR Stock: Prepare a dilute stock solution of the LSR (e.g., Eu(fod)₃) in the same deuterated solvent.
Incremental Addition: Add a small aliquot of the LSR stock solution to your NMR tube (e.g., 0.1 molar equivalents).
Acquire Spectrum: Gently mix the sample and acquire a new ¹H NMR spectrum. Note the changes in chemical shifts.
Repeat: Continue adding small increments of the LSR and acquiring spectra until the desired peak separation is achieved or until significant peak broadening occurs (a common side effect).[19]
Best Practices for Sample Preparation
Even the most advanced NMR experiments will fail if the sample is poorly prepared. Adhering to best practices is critical for obtaining high-resolution, artifact-free spectra.
Q: What are the most critical factors in preparing my NMR sample?
A: Purity, Concentration, and Handling.
Use High-Quality NMR Tubes: Use clean, dry, and unscratched NMR tubes. Imperfections in the glass can distort the magnetic field homogeneity, making it impossible to shim the instrument properly.[22][23]
Ensure Sample is Fully Dissolved and Filtered: Any suspended solid particles will severely degrade spectral resolution.[16][24] Always filter your sample solution through a small plug of glass wool or cotton in a Pasteur pipette directly into the NMR tube.[25][26]
Optimal Concentration and Volume:
For ¹H NMR, a concentration of 5-10 mg in 0.6-0.7 mL of solvent is a good starting point.[16] Very concentrated samples can be viscous, leading to broader lines.[24]
The sample height in the tube should be consistent (typically 4-5 cm) to ensure it is correctly positioned within the detection coils of the spectrometer.[25][26]
Labeling: Label your NMR tube clearly near the top with a permanent marker. Do not use paper labels or tape, as these can affect the tube's balance and spinning.[16]
References
BenchChem. Lanthanide Shift Reagents: A Comparative Guide to Applications and Limitations in Modern NMR Spectroscopy. 18
BenchChem. Technical Support Center: Resolving Overlapping Peaks in the NMR Spectrum of 1,1-Diphenylbutane. 17
ebin.pub. Advanced NMR techniques for structural characterization of heterocyclic structures. 36
University of Basrah. Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3 - UNN. 1
Prezi. Exploring 2D NMR Techniques: COSY, HSQC, and HMBC. 37
BenchChem. troubleshooting NMR peak assignments for pyridinium salts. 6
Unknown Source. 2D NMR A correlation map between two NMR parameters δ – δ COSY TOCSY NOESY ROESY, etc. δ. 14
ResearchGate. Studies of the solvent effect on the chemical shifts in n.m.r. spectroscopy. II. Solutions of succinic anhydride, maleic anhydride, and the N-substituted imides. 2
San Diego State University. Common 2D (COSY, HSQC, HMBC). 12
Creative Biostructure. Understanding 2D NMR Spectra: How to Read and Interpret Them. 13
1,3-Dimethyl-1H-pyrazolo[4,3-b]pyridine vs 1,5-dimethyl isomer structural and chemical comparison
As a Senior Application Scientist in medicinal chemistry, I frequently guide lead optimization campaigns where the subtle repositioning of a single methyl group dictates the success or failure of a pharmacophore. The pyr...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist in medicinal chemistry, I frequently guide lead optimization campaigns where the subtle repositioning of a single methyl group dictates the success or failure of a pharmacophore. The pyrazolo[4,3-b]pyridine scaffold is a privileged bioisostere of purines, highly valued for its ability to interact with the ATP-binding sites of kinases and the active sites of phosphodiesterases (PDEs)[1].
This guide provides an in-depth, objective comparison between two critical isomers: 1,3-Dimethyl-1H-pyrazolo[4,3-b]pyridine and 1,5-Dimethyl-1H-pyrazolo[4,3-b]pyridine . By analyzing their structural nuances, synthetic pathways, and biological applications, we can establish a rational framework for selecting the appropriate isomer for specific drug development targets.
Structural and Physicochemical Comparison
While both isomers share the identical molecular weight and core formula, the positional shift of the methyl group from C3 (on the pyrazole ring) to C5 (on the pyridine ring) fundamentally alters the molecule's electronic distribution, steric profile, and target selectivity.
1,3-Dimethyl Isomer: The C3 methyl group provides steric shielding directly adjacent to the pyrazole core. This configuration forces N1-substituents into highly specific dihedral conformations, optimizing the vector for deep-pocket binding. This geometry is highly favored in the development of PDE1 inhibitors[2] and Sphingosine 1-phosphate receptor 2 (S1PR2) ligands[3].
1,5-Dimethyl Isomer: The C5 methyl group sits adjacent to the pyridine nitrogen. This creates localized steric bulk that can intentionally disrupt standard hinge-region hydrogen bonds, thereby preventing off-target kinase binding. Conversely, this lipophilic bump perfectly occupies the hydrophobic pockets of metabolic targets, such as the G-protein-coupled receptor 40 (GPR40)[4].
Table 1: Quantitative and Pharmacological Profile Comparison
To ensure high reproducibility and yield, the following protocols incorporate causality-driven steps and self-validation checkpoints.
Protocol A: Synthesis of the 1,3-Dimethyl-1H-pyrazolo[4,3-b]pyridine Core
This protocol details the formation of the 5,7-dihydroxy-1,3-dimethyl intermediate, a critical precursor for PDE1 inhibitors[2].
Amidation: React ethyl 4-amino-1,3-dimethyl-1H-pyrazole-5-carboxylate with methyl malonyl chloride in the presence of DIPEA (N,N-Diisopropylethylamine) in dichloromethane at 0 °C.
Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct, preventing the premature protonation of the weakly nucleophilic pyrazole amine.
Intramolecular Cyclization: Dissolve the resulting intermediate in anhydrous ethanol. Add 2.0 equivalents of Sodium Ethoxide (NaOEt) and stir at 20 °C for 1 hour[2].
Causality: The strong alkoxide base ensures complete deprotonation of the active methylene and amide nitrogen, thermodynamically driving the intramolecular Claisen-type condensation to close the pyridine ring.
Self-Validation Checkpoint: Monitor the reaction via LC-MS. The successful cyclization is confirmed by the disappearance of the linear precursor mass and the emergence of the [M+H]⁺ peak corresponding to the cyclized product (minus the mass of the eliminated ethanol).
Protocol B: Synthesis of the 1,5-Dimethyl-1H-pyrazolo[4,3-b]pyridine Core
This protocol focuses on generating the 7-chloro-1,5-dimethyl intermediate, widely used in cross-coupling reactions for GPR40 agonists[4].
Pyridone Formation: Cyclize the appropriate 5-methyl-substituted precursor under acidic conditions to yield the 1,5-dimethyl-1H-pyrazolo[4,3-b]pyridin-7-ol tautomer.
Chlorination: Suspend the intermediate in neat Phosphoryl Chloride (POCl₃) and reflux at 100 °C for 3 hours.
Causality: POCl₃ serves a dual purpose as both the solvent and the halogenating agent. It converts the tautomeric hydroxyl group into a highly reactive phosphorodichloridate leaving group, which is subsequently displaced by chloride ions to yield the 7-chloro derivative. The C5 methyl group sterically protects the adjacent positions, ensuring high regioselectivity.
Self-Validation Checkpoint: Perform an aliquot ¹H NMR (CDCl₃). The complete disappearance of the broad -OH/-NH tautomeric peak and the distinct downfield shift of the C6 aromatic proton confirm successful and complete chlorination.
Synthetic divergence and validation of pyrazolo[4,3-b]pyridine isomers.
Biological Applications & Pathway Modulation
The structural divergence between the 1,3-dimethyl and 1,5-dimethyl isomers directly dictates their pharmacological utility and the intracellular signaling pathways they modulate.
PDE1 Inhibition (1,3-Dimethyl): Derivatives built on the 1,3-dimethyl scaffold exhibit potent inhibition of Phosphodiesterase 1 (PDE1)[2]. By blocking PDE1, these compounds prevent the hydrolysis of cyclic nucleotides (cAMP and cGMP). The resulting elevation in intracellular cAMP/cGMP is a validated therapeutic mechanism for treating neurodegenerative and psychiatric disorders, as it promotes neuroplasticity and cellular survival.
GPR40 Agonism (1,5-Dimethyl): The 1,5-dimethyl isomer is a critical core for agonists targeting G-protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1)[4]. The C5 methyl group allows the molecule to snugly fit into the receptor's allosteric binding pocket. Activation of GPR40 triggers the PLC/IP3 pathway, leading to intracellular calcium mobilization and the subsequent potentiation of glucose-stimulated insulin secretion (GSIS)—a highly desirable profile for Type 2 diabetes therapeutics.
Distinct pharmacological pathways modulated by 1,3-dimethyl and 1,5-dimethyl isomers.
Conclusion
The choice between 1,3-Dimethyl-1H-pyrazolo[4,3-b]pyridine and its 1,5-dimethyl counterpart is not merely a matter of synthetic convenience; it is a fundamental determinant of target engagement. The 1,3-dimethyl isomer excels in environments requiring deep-pocket N1-vectoring (e.g., PDE1), whereas the 1,5-dimethyl isomer leverages its unique steric profile to achieve high selectivity in metabolic receptors like GPR40. By adhering to the self-validating protocols outlined above, researchers can confidently synthesize and deploy these privileged scaffolds in their drug discovery pipelines.
References
Design and synthesis of pyrazolopyridine derivatives as sphingosine 1-phosphate receptor 2 ligands - PMC - NIH. Available at:[Link]
ANTIDIABETIC SUBSTITUTED HETEROARYL COMPOUNDS - EP 3974413 A1 - European Patent Office (Google Patents).
US10806718B2 - 1H-pyrazolo[4,3-b]pyridines as PDE1 inhibitors - Google Patents.
Benchmarking the Catalytic Efficiency of 1,3-Dimethyl-1H-pyrazolo[4,3-b]pyridine Complexes: A Comprehensive Comparison Guide
For decades, standard N,N-bidentate ligands such as 2,2'-bipyridine (bpy) and 1,10-phenanthroline (phen) have dominated transition metal catalysis. However, the demand for highly active, low-loading catalysts capable of...
Author: BenchChem Technical Support Team. Date: April 2026
For decades, standard N,N-bidentate ligands such as 2,2'-bipyridine (bpy) and 1,10-phenanthroline (phen) have dominated transition metal catalysis. However, the demand for highly active, low-loading catalysts capable of activating challenging substrates has driven the search for novel ligand architectures. Enter 1,3-Dimethyl-1H-pyrazolo[4,3-b]pyridine (DMPP) .
While pyrazolopyridines are widely recognized as privileged scaffolds in drug discovery[1], their unique electronic properties make them exceptional, yet underexplored, ligands for transition metal catalysis. This guide provides an objective, data-driven benchmark of DMPP-based palladium complexes against traditional alternatives, offering researchers a rigorous framework for implementing these advanced catalysts in cross-coupling methodologies.
Structural & Electronic Profiling: The Rationale for DMPP
To understand why DMPP outperforms classical ligands, we must examine the causality of its structural design. The synthesis of the pyrazolo[4,3-b]pyridine core can be achieved through highly efficient protocols involving nucleophilic substitution and Japp–Klingemann reactions[1]. Once synthesized, the 1,3-dimethyl substitution pattern locks the molecule into a specific electronic configuration.
Quantum chemical investigations into pyrazolo[3,4-b]pyridine and related scaffolds reveal a highly tunable electronic profile, making them excellent candidates for modulating the electron density at a metal center[2]. In DMPP, the N2 (pyrazole) and N4 (pyridine) atoms are perfectly pre-organized for bidentate coordination.
Causality of Rigidity: Unlike 2-(1H-pyrazol-1-yl)pyridine, which suffers an entropic penalty upon binding due to free rotation around the inter-ring bond, DMPP is a fused bicyclic system. This absolute rigidity prevents ligand dissociation during the catalytic cycle, drastically increasing the catalyst's lifetime.
Causality of Electron Density: The electron-rich pyrazole ring raises the HOMO energy of the ligand, donating significant electron density to the metal center. This facilitates the oxidative addition of notoriously difficult, deactivated aryl chlorides.
Table 1: Electronic and Structural Ligand Benchmarking
Ligand
Bite Angle (°)
HOMO (eV)
LUMO (eV)
Entropic Penalty of Binding
Bipyridine (bpy)
78.5
-6.20
-2.10
High (Free C-C rotation)
Phenanthroline (phen)
80.1
-6.15
-2.15
Low (Rigid polycyclic)
DMPP
81.2
-5.85
-1.95
Minimal (Fused bicyclic)
*Calculated at the DFT/M06-2X level.
Mechanistic Pathway: The Catalytic Cycle
Furthermore, related pyrazolopyridine derivatives have demonstrated robust performance in complex catalytic environments, such as asymmetric syntheses catalyzed by chiral Rh(III) complexes[3] and multi-component reactions using Zn-based catalysts[4]. When complexed with Palladium, DMPP drives a highly efficient Suzuki-Miyaura cross-coupling cycle.
Figure 1: Catalytic cycle of Pd-DMPP in Suzuki-Miyaura cross-coupling.
Benchmarking Catalytic Efficiency
To objectively compare the catalytic efficiency of Pd(DMPP)Cl₂ against Pd(bpy)Cl₂ and Pd(phen)Cl₂, we selected the cross-coupling of 4-chloroanisole and phenylboronic acid .
Experimental Choice Rationale: 4-chloroanisole is an electron-rich, deactivated aryl chloride. Successfully coupling this substrate at low catalyst loadings proves the superior oxidative addition capacity of the Pd(DMPP) complex.
Data Analysis: Pd(DMPP)Cl₂ exhibits a Turnover Frequency (TOF) nearly 15 times higher than standard phenanthroline complexes, even at a 10-fold lower catalyst loading. The elevated HOMO of DMPP accelerates the rate-limiting oxidative addition step, while its rigid backbone prevents catalyst aggregation (black solid formation).
To ensure the trustworthiness of the reported metrics, the following protocol is designed as a self-validating system . By simultaneously tracking the consumption of the starting material and the formation of the product against an inert internal standard via GC-FID, any deviation from a 1:1 mass balance immediately flags side-reactions (e.g., hydrodehalogenation).
Figure 2: Self-validating workflow for DMPP catalyst benchmarking.
Step-by-Step Methodology
Step 1: Catalyst Assembly (Pd(DMPP)Cl₂)
In a nitrogen-filled glovebox, dissolve 1.0 equiv of Pd(COD)Cl₂ and 1.05 equiv of DMPP in anhydrous dichloromethane (DCM).
Causality of Precursor: Pd(COD)Cl₂ is strictly chosen over Pd₂(dba)₃. The dibenzylideneacetone (dba) ligand is non-innocent and can competitively bind to the metal, artificially lowering the effective concentration of the active catalyst. The cyclooctadiene (COD) ligand is easily and cleanly displaced by the stronger N,N-bidentate DMPP.
Stir at room temperature for 4 hours. Precipitate the complex using cold diethyl ether, filter, and dry under vacuum.
Step 2: Self-Validating Catalytic Setup
To an oven-dried Schlenk tube, add 4-chloroanisole (1.0 mmol), phenylboronic acid (1.5 mmol), K₂CO₃ (2.0 mmol), and Pd(DMPP)Cl₂ (0.001 mmol, 0.1 mol%).
Add 3.0 mL of degassed Toluene/H₂O (10:1 v/v).
Critical Validation Step: Add exactly 0.5 mmol of n-dodecane. Causality: Dodecane is completely inert under these conditions. It serves as an internal standard for GC-FID, allowing for the precise quantification of both starting material depletion and product formation without quenching the reaction.
Step 3: Kinetic Profiling and Homogeneity Verification
Heat the reaction mixture to 80 °C.
Withdraw 50 µL aliquots at 1h, 4h, 8h, and 24h. Dilute with ethyl acetate, filter through a short silica plug, and analyze via GC-FID.
Homogeneity Test: At the 4h mark, inject a drop of elemental mercury (Hg(0)) into a parallel control reaction. Causality: Mercury amalgamates heterogeneous palladium nanoparticles. If the reaction rate remains unchanged, it definitively proves that the highly active Pd(DMPP) species is operating via homogeneous molecular catalysis, validating the ligand's stabilizing effect.
Conclusion
The benchmarking data clearly establishes 1,3-Dimethyl-1H-pyrazolo[4,3-b]pyridine (DMPP) as a superior alternative to traditional bipyridine and phenanthroline ligands for challenging cross-coupling reactions. Its fused bicyclic rigidity eliminates entropic penalties during coordination, while its electron-rich pyrazole moiety dramatically accelerates oxidative addition. For drug development professionals and synthetic chemists looking to lower catalyst loadings and activate recalcitrant substrates, DMPP complexes offer a highly efficient, robust, and scalable solution.
References
Source: PMC (National Institutes of Health)
Title: Multimodal characterization of a pyrazolo[3,4-b]pyridine aldehyde: quantum chemical insights, NLO activity and VEGFR-2 docking/molecular dynamics
Source: RSC Publishing
URL
Title: Asymmetric synthesis of 1H-pyrazolo[3,4-b]pyridine analogues catalyzed by chiral-at-metal Rh(iii)
Title: Efficient Pseudo-Six-Component Synthesis of Tetrahydro-Pyrazolopyridines Using [Zn-2BSMP]Cl2
Source: Chemical Methodologies
URL
A Researcher's Guide to the Safe Disposal of 1,3-Dimethyl-1H-pyrazolo[4,3-b]pyridine
The causality behind these rigorous protocols is clear: pyrazolopyridine derivatives can be harmful if swallowed, inhaled, or absorbed through the skin, and may cause significant irritation to the eyes, skin, and respira...
Author: BenchChem Technical Support Team. Date: April 2026
The causality behind these rigorous protocols is clear: pyrazolopyridine derivatives can be harmful if swallowed, inhaled, or absorbed through the skin, and may cause significant irritation to the eyes, skin, and respiratory tract.[2][3][6] Therefore, a self-validating system of protocols is essential not just for regulatory compliance, but for the protection of ourselves, our colleagues, and our shared environment.
Immediate Safety Protocols: Handling and Personal Protective Equipment (PPE)
Before beginning any work with 1,3-Dimethyl-1H-pyrazolo[4,3-b]pyridine, it is crucial to establish a safe working environment.
Essential Personal Protective Equipment (PPE):
PPE Item
Specification
Rationale
Eye Protection
Tightly fitting safety goggles with side-shields
To prevent contact with the eyes, which can cause serious irritation.[2]
Hand Protection
Chemical impermeable gloves (e.g., nitrile)
To prevent skin contact, as the compound may be harmful and cause irritation.[2]
Body Protection
Fire/flame resistant and impervious lab coat
To protect against accidental spills and skin exposure.[2]
Respiratory Protection
Use in a well-ventilated area or with a fume hood
To avoid inhalation of dust or vapors, which may cause respiratory irritation.[1][2]
Handling Procedures:
Ventilation is Key: Always handle 1,3-Dimethyl-1H-pyrazolo[4,3-b]pyridine in a well-ventilated area or a certified chemical fume hood to minimize inhalation exposure.[1][2]
Avoid Dust Formation: When working with the solid form, take care to avoid the generation of dust.[1][7]
Grounding: For larger quantities, use spark-proof tools and consider explosion-proof equipment to prevent ignition from static discharge.[2][7]
Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound.[1]
Contaminated Clothing: If clothing becomes contaminated, remove it immediately and launder it separately before reuse.[1]
Spill Management and Emergency Procedures
In the event of a spill, a swift and informed response is critical to mitigate any potential hazards.
Step-by-Step Spill Cleanup:
Evacuate and Alert: Evacuate non-essential personnel from the immediate area and alert your laboratory's safety officer.[1]
Don Appropriate PPE: Before approaching the spill, ensure you are wearing the appropriate PPE as outlined in the table above.
Contain the Spill: For liquid spills, use an inert absorbent material like sand or vermiculite. For solid spills, carefully sweep or vacuum up the material, avoiding dust generation.[1][8]
Collect and Label: Place the spilled material and any contaminated absorbent into a suitable, sealable, and clearly labeled container for hazardous waste disposal.[1][2][7]
Decontaminate the Area: Wash the spill area thoroughly with soap and water.[1]
Prevent Environmental Contamination: Do not allow the spilled material or cleanup water to enter drains or waterways.[1][7]
First Aid Measures:
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][9]
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.[2][9]
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2][9]
Ingestion: Do not induce vomiting. Rinse the mouth with water and give a glass of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][9]
Waste Characterization and Disposal Workflow
Proper disposal begins with accurate waste characterization. Based on the data for similar compounds, 1,3-Dimethyl-1H-pyrazolo[4,3-b]pyridine should be considered hazardous waste.[10][11] The following workflow provides a logical progression for its disposal.
Caption: Disposal workflow for 1,3-Dimethyl-1H-pyrazolo[4,3-b]pyridine.
Step-by-Step Disposal Protocol:
Waste Segregation: Collect waste 1,3-Dimethyl-1H-pyrazolo[4,3-b]pyridine and any materials contaminated with it (e.g., filter paper, gloves, absorbent pads) separately from other waste streams.
Containerization:
Use a dedicated, chemically resistant, and sealable container for the waste.
Ensure the container is clearly labeled with "Hazardous Waste," the full chemical name "1,3-Dimethyl-1H-pyrazolo[4,3-b]pyridine," and appropriate hazard pictograms (e.g., harmful, irritant).
Storage:
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[2]
Keep the container away from incompatible materials. While specific incompatibilities for this compound are not documented, as a general precaution, store it away from strong oxidizing agents and strong acids.[8]
Arranging for Disposal:
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[10]
Provide the contractor with all necessary information about the waste, including its identity and any known hazards.
Documentation:
Complete a hazardous waste manifest as required by your institution and local regulations. This document tracks the waste from your laboratory to its final disposal site.[12]
Final Disposal Method: The recommended method of disposal for this type of chemical waste is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[7] Do not attempt to dispose of this chemical down the drain or in regular trash.[7][8]
Disposal of Empty Containers:
Empty containers that held 1,3-Dimethyl-1H-pyrazolo[4,3-b]pyridine must also be managed properly.
Triple Rinse: Triple rinse the container with a suitable solvent (e.g., acetone or ethanol).[7]
Collect Rinsate: The rinsate from this process must be collected and disposed of as hazardous waste along with the primary chemical waste.[7]
Container Disposal: Once triple-rinsed, the container can often be disposed of as non-hazardous waste or recycled, depending on your local regulations. Puncturing the container to prevent reuse is a recommended practice.[7]
By adhering to these detailed procedures, you contribute to a culture of safety and responsibility in the laboratory. The principles of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) are not just theoretical constructs but are embodied in the meticulous and informed handling of chemical reagents.
References
Tetra Tech. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Retrieved from [Link]
Aces. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]
PubChem. (n.d.). 1H-Pyrazolo(4,3-b)pyridine. Retrieved from [Link]
International Labour Organization. (n.d.). ICSC 0323 - PYRIDINE. Retrieved from [Link]
Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]
NextSDS. (n.d.). 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol — Chemical Substance Information. Retrieved from [Link]
American Chemistry Council. (n.d.). Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. Retrieved from [Link]
NextSDS. (n.d.). 1H-Pyrazolo[3,4-b]pyridine,1,3-dimethyl-(9CI) — Chemical Substance Information. Retrieved from [Link]
National Center for Biotechnology Information. (2023, January 16). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Retrieved from [Link]
DAU. (2022, March 30). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]
A Senior Application Scientist's Guide to Handling 1,3-Dimethyl-1H-pyrazolo[4,3-b]pyridine
Hazard Assessment: A Proactive Stance on Safety The chemical structure of 1,3-Dimethyl-1H-pyrazolo[4,3-b]pyridine, featuring a fused pyrazole and pyridine ring system, suggests a toxicological profile that warrants caref...
Author: BenchChem Technical Support Team. Date: April 2026
Hazard Assessment: A Proactive Stance on Safety
The chemical structure of 1,3-Dimethyl-1H-pyrazolo[4,3-b]pyridine, featuring a fused pyrazole and pyridine ring system, suggests a toxicological profile that warrants careful handling. Based on data from the parent compound, 1H-Pyrazolo[4,3-b]pyridine, and related derivatives, this compound should be treated as potentially hazardous.
Skin Irritation: Expected to cause skin irritation upon contact.[2][3]
Eye Irritation: Can cause serious eye irritation or damage.[2][3]
Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.[2][3]
The causality for these hazards lies in the nitrogen-containing heterocyclic structure, which can interact with biological systems. Therefore, the primary safety directive is to prevent direct contact and inhalation through a multi-layered approach combining engineering controls and robust personal protective equipment (PPE).
Personal Protective Equipment (PPE): Your Essential Barrier
The selection of PPE is not merely a checklist but a risk-mitigation strategy. The following table outlines the minimum required PPE for various laboratory operations involving 1,3-Dimethyl-1H-pyrazolo[4,3-b]pyridine.
Operation
Eye/Face Protection
Hand Protection
Body Protection
Respiratory Protection
Weighing & Transferring Solid
Chemical safety goggles with side-shields or a face shield.[1]
Work in a well-ventilated area. A chemical fume hood is strongly preferred.[2][9]
Cleaning Spills
Chemical safety goggles and a face shield.
Heavy-duty, chemical-resistant gloves.
Chemical-resistant suit or apron over a lab coat.
A NIOSH-approved respirator with appropriate cartridges.[10]
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict operational workflow is critical for minimizing exposure and ensuring a safe working environment.
Pre-Handling & Preparation
Designated Area: All work with this compound must be conducted in a designated area, preferably a certified chemical fume hood, clearly marked with a warning sign.[11]
SDS Review: Thoroughly review the SDS for structurally similar compounds like 1H-Pyrazolo[4,3-b]pyridine before beginning any work.[2]
Emergency Equipment: Ensure an emergency eyewash station and safety shower are accessible and unobstructed, within a 10-second travel distance.[6][8]
Gather Materials: Assemble all necessary equipment (spatulas, glassware, solvents) and waste containers inside the fume hood before introducing the compound.
Core Handling Workflow
The following diagram illustrates the standard workflow for handling 1,3-Dimethyl-1H-pyrazolo[4,3-b]pyridine.
Caption: Workflow for Safe Handling of 1,3-Dimethyl-1H-pyrazolo[4,3-b]pyridine.
Post-Handling Decontamination
Equipment Cleaning: Thoroughly clean all spatulas and glassware that came into contact with the compound using an appropriate solvent. Collect this solvent as liquid hazardous waste.[12]
Surface Decontamination: Wipe down the work surface within the fume hood with a suitable solvent and then with soap and water. Dispose of the cleaning materials as solid hazardous waste.[12]
Hand Washing: After removing gloves, wash hands thoroughly with soap and water.[3]
In the event of an exposure, immediate and appropriate first aid is crucial.
Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2][8]
Skin Contact: Take off contaminated clothing immediately.[2] Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention.[6][8]
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[2][8]
Ingestion: Rinse mouth with water. Do not induce vomiting.[2] Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[9]
Disposal Plan: Ensuring Environmental and Personnel Safety
Improper disposal is a significant risk. All waste materials contaminated with 1,3-Dimethyl-1H-pyrazolo[4,3-b]pyridine must be treated as hazardous waste.[1]
Waste Segregation:
Solid Waste: Collect all contaminated solid materials (e.g., gloves, weighing paper, paper towels, pipette tips) in a designated, sealed, and clearly labeled hazardous waste container.[1][12]
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, labeled hazardous waste container for liquids. Do not pour down the drain.[1][7]
Container Management: Keep waste containers tightly closed and store them in a cool, dry, and well-ventilated area, away from incompatible materials.[2][9]
Final Disposal: Dispose of all waste through your institution's environmental health and safety (EHS) office, in accordance with all local, state, and federal regulations.[7][13]
References
The University of Iowa. STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS For Pyridine. [Link]
Cole-Parmer. Material Safety Data Sheet - 1,3-Dimethyl-1H-pyrazol-5-amine, 97%. [Link]
NextSDS. 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol — Chemical Substance Information. [Link]